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  • Product: 5-methoxy-1H-indole-4-carbaldehyde
  • CAS: 92623-00-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-4-carbaldehyde

Executive Summary In modern medicinal chemistry and drug development, the functionalized indole core remains one of the most privileged scaffolds for discovering novel therapeutics. 5-methoxy-1H-indole-4-carbaldehyde (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the functionalized indole core remains one of the most privileged scaffolds for discovering novel therapeutics. 5-methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) represents a highly valuable, orthogonally functionalizable building block[1]. By featuring both an electron-donating methoxy group at the C5 position and an electron-withdrawing formyl (carbaldehyde) group at the C4 position, this molecule presents a unique "push-pull" electronic environment.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous physicochemical profile, a logical framework for its structural reactivity, and a self-validating synthetic protocol for its downstream functionalization into complex medicinal architectures.

Physicochemical Profiling & Structural Logic

Before deploying any building block in a multi-step synthesis, a thorough understanding of its quantitative physicochemical parameters is mandatory. The molecular formula of 5-methoxy-1H-indole-4-carbaldehyde is C10H9NO2 , with a precise molecular weight of 175.18 g/mol .

The structural logic of this compound is defined by its functional groups. The C5-methoxy group increases the electron density of the indole ring, activating the C3 and C6 positions for electrophilic aromatic substitution (SEAr). Conversely, the C4-formyl group serves as a highly reactive electrophilic center, primed for reductive aminations, Wittig olefinations, or aldol condensations. Furthermore, the N1-indole proton acts as a critical hydrogen bond donor, which often requires transient protection during aggressive downstream transformations.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Chemical Name 5-methoxy-1H-indole-4-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 92623-00-2Essential for procurement and database cross-referencing.
Molecular Formula C10H9NO2Base for stoichiometric calculations.
Molecular Weight 175.18 g/mol Required for molarity and yield determinations.
Exact Mass 175.0633 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Influences target protein binding and solubility.
Hydrogen Bond Acceptors 2Key for pharmacophore mapping.
Rotatable Bonds 2Impacts conformational flexibility and entropy of binding.

(Data synthesized from computational and empirical chemical databases)

Reactivity Core 5-methoxy-1H-indole-4-carbaldehyde Core Scaffold N1 N1 Position (NH) Hydrogen Bond Donor Core->N1 Structural Feature C4 C4 Position (Formyl) Electrophilic Center Core->C4 Structural Feature C5 C5 Position (Methoxy) Electron Donating Core->C5 Structural Feature N1_React Target for N-Protection (Boc, TIPS, Alkylation) N1->N1_React Synthetic Logic C4_React Target for Nucleophilic Attack (Reductive Amination, Olefination) C4->C4_React Synthetic Logic C5_React Increases Electron Density Activates C3 & C6 for SEAr C5->C5_React Electronic Effect

Fig 1. Logical relationship of structural features and synthetic reactivity.

Synthetic Utility: Downstream Functionalization Workflow

In drug development, the free indole nitrogen (N1) often interferes with reactions targeting the C4-formyl group (such as Grignard additions or reductive aminations) due to its acidic nature (pKa ~16 in DMSO) and potential to act as a competing nucleophile. Therefore, introducing a tert-butyloxycarbonyl (Boc) protecting group under alkaline conditions is a standard, critical first step[2].

Downstream A 5-methoxy-1H-indole-4-carbaldehyde CAS: 92623-00-2 B Alkaline Conditions (TEA / DMAP) A->B Base Activation C Boc2O Addition (N-Protection) B->C Electrophilic Attack D N-Boc Protected Intermediate (m/z 276 [M+H]+) C->D IPC: LC-MS Confirmation E C4-Formyl Functionalization (e.g., Reductive Amination) D->E Orthogonal Reactivity F Target Medicinal Scaffold (Indole-based Drug Candidate) E->F Final Isolation

Fig 2. N-Boc protection and functionalization workflow for indole derivatives.

Standard Operating Procedure (SOP): Self-Validating N-Boc Protection

To ensure absolute reproducibility, I have structured this protocol as a self-validating system. Every step includes the explicit causality behind the chemical choices and an In-Process Control (IPC) to verify success before proceeding.

Step 1: Substrate Solvation and Base Addition
  • Action: Dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 eq, 1.0 mmol, 175.18 mg) in 5.0 mL of anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (TEA, 1.2 eq).

  • Causality: DCM provides optimal solubility for the indole while remaining chemically inert to the acylating agent. The inert nitrogen atmosphere prevents oxidative degradation of the electron-rich indole core. DMAP acts as a hyper-nucleophilic catalyst; it reacts with Boc2O to form a highly reactive N-acylpyridinium intermediate, which drastically accelerates the protection of the sterically hindered indole nitrogen.

Step 2: Electrophilic Addition
  • Action: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise over 15 minutes to the stirring solution.

  • Causality: The dropwise addition controls the exothermic nature of the reaction. Maintaining the system at 0 °C suppresses unwanted side reactions, such as the potential nucleophilic attack on the reactive C4-formyl group or substrate polymerization.

Step 3: In-Process Control (IPC) and Self-Validation
  • Action: After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) and LC-MS.

  • Causality: A self-validating protocol requires empirical confirmation of conversion before quenching. The complete disappearance of the starting material peak (m/z 176 [M+H]+) and the appearance of the protected intermediate (m/z 276 [M+H]+) confirm successful N-Boc protection. Proceeding without this check risks complex downstream chromatographic separations.

Step 4: Quench and Phase Separation
  • Action: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: NH4Cl neutralizes the basic environment (TEA/DMAP) without being acidic enough to cleave the newly formed, acid-sensitive Boc group. Na2SO4 removes trace water, preventing hydrolysis during the concentration phase.

Analytical Characterization Standards

Following synthesis or procurement, the identity and purity of 5-methoxy-1H-indole-4-carbaldehyde must be verified. Below is the standardized analytical matrix used to validate this specific compound.

Table 2: Analytical Validation Parameters
Analytical MethodTarget ObservationCausality / Rationale
LC-MS (ESI+) m/z 176.07 [M+H]+Confirms the exact mass (175.06 g/mol ) and molecular identity.
1H NMR (DMSO-d6) ~11.5 ppm (s, 1H, NH)Validates the presence of the free indole nitrogen (H-bond donor).
1H NMR (DMSO-d6) ~10.4 ppm (s, 1H, CHO)Confirms the intact C4-formyl group (highly deshielded aldehyde proton).
1H NMR (DMSO-d6) ~3.9 ppm (s, 3H, OCH3)Verifies the presence of the C5-methoxy substituent.
HPLC (UV at 254 nm) > 95% Area Under Curve (AUC)Ensures sufficient purity for sensitive downstream medicinal chemistry workflows.

References

  • Title: 5-methoxy-1H-indole-4-carbaldehyde | CAS: 92623-00-2 Source: ChemicalBook URL
  • Title: Product Details: A18559 - Aquila Pharmatech LLC (CASRN: 92623-00-2; Formula: C10H9NO2; MoleculeWeight: 175)
  • Title: 92623-00-2 化工百科 – 960化工网 (Physicochemical Properties of 5-methoxy-1H-indole-4-carbaldehyde)
  • Title: Introduction to (CAS No.: 1481631-51-9)

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Profiling of 5-Methoxy-1H-indole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) Executive Summary & Significance in Drug Discovery In the realm of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2)

Executive Summary & Significance in Drug Discovery

In the realm of medicinal chemistry, the indole nucleus is a privileged scaffold, heavily represented in natural products and synthetic therapeutics. While substitution at the C3 position of the indole ring is synthetically straightforward due to the inherent enamine-like nucleophilicity of the pyrrole moiety, functionalization at the C4 position on the benzenoid ring represents a significant synthetic challenge.

5-Methoxy-1H-indole-4-carbaldehyde (CAS 92623-00-2)[1] is a highly specialized, sterically encumbered building block. The presence of the methoxy group at C5 paired with the formyl group at C4 creates a dense array of functional handles. This specific substitution pattern is critical for synthesizing complex ergot alkaloid analogs, serotonin (5-HT) receptor modulators, and novel chalcone-like compounds that induce methuosis (a non-apoptotic form of cell death) in glioblastoma cells[2].

Structural and Physical Profiling

Understanding the physicochemical properties of 5-methoxy-1H-indole-4-carbaldehyde is essential for optimizing reaction conditions, purification strategies, and downstream formulation. The table below synthesizes the core quantitative data[3].

Physicochemical PropertyValue / Description
IUPAC Name 5-Methoxy-1H-indole-4-carbaldehyde
CAS Registry Number 92623-00-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Exact Monoisotopic Mass 175.0633 Da
Appearance Pale yellow to off-white crystalline solid
Predicted Boiling Point ~365 °C at 760 mmHg
Predicted Density 1.28 g/cm³
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 2 (Methoxy -O-, Formyl -C=O)
Solubility Profile High: DMSO, DMF, DCM, EtOAc. Low: Hexanes, Water.

Chemical Reactivity & Mechanistic Insights

The chemical behavior of 5-methoxy-1H-indole-4-carbaldehyde is dictated by the orthogonal reactivity of its three primary functional zones:

The Electrophilic Formyl Group (C4)

The aldehyde at C4 is highly electrophilic but experiences mild steric hindrance from the adjacent C5-methoxy group and the C3-proton. Despite this, it readily undergoes standard carbonyl transformations. Causality in synthetic planning dictates that this group can be utilized for:

  • Wittig/Horner-Wadsworth-Emmons Olefinations: To generate extended conjugated systems (e.g., chalcones).

  • Reductive Aminations: To install basic amine side-chains typical of neuroactive tryptamine analogs.

The Indole Core (N1 and C3)
  • N1-Deprotonation: The indole N-H is weakly acidic (pKa ~ 16.2). It can be easily deprotonated by bases like NaH or Cs₂CO₃ to allow for N-alkylation or N-arylation.

  • C3-Nucleophilicity: Even with the electron-withdrawing nature of the C4-formyl group, the C3 position retains nucleophilic character. Electrophilic aromatic substitution (e.g., halogenation) will preferentially occur at C3 or C6.

The Methoxy Directing Group (C5)

The methoxy group is a strong electron-donating group (EDG) via resonance, enriching the electron density of the benzenoid ring. In synthetic pathways, it acts as a powerful Directed Metalation Group (DMG) , which is the mechanistic foundation for accessing this specific C4-substituted isomer.

Synthetic Methodologies: Accessing the C4-Formyl Architecture

Standard formylation techniques (like the Vilsmeier-Haack reaction) on 5-methoxyindole yield the C3-carbaldehyde isomer[4]. To bypass the innate C3 nucleophilicity and force formylation at C4, chemists employ Directed ortho-Metalation (DoM) [5].

Workflow: Directed ortho-Metalation Strategy

G A 5-Methoxyindole B N-Protection (TIPS-Cl, NaH) A->B C Directed ortho-Metalation (sec-BuLi, TMEDA, -78°C) B->C D Formylation (DMF Quench) C->D E Deprotection (TBAF, THF) D->E F 5-Methoxy-1H-indole- 4-carbaldehyde E->F

Caption: Synthetic workflow for 5-methoxy-1H-indole-4-carbaldehyde via Directed ortho-Metalation.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol details the causality and validation metrics for the DoM synthesis.

Step 1: N-Protection (Steric Shielding)

  • Procedure: Dissolve 5-methoxyindole in anhydrous THF at 0 °C. Add 1.2 eq of NaH (60% dispersion in mineral oil). Stir until H₂ evolution ceases. Add 1.1 eq of Triisopropylsilyl chloride (TIPS-Cl).

  • Causality: The TIPS group is chosen over smaller protecting groups (like methyl or benzyl) because its massive steric bulk shields the C2 and C3 positions, preventing undesired lithiation at the pyrrole ring and forcing the subsequent base to interact exclusively with the benzenoid ring.

  • Self-Validation: TLC (Hexane/EtOAc 4:1) will show a complete shift to a higher Rf value. ¹H NMR will confirm the disappearance of the broad N-H singlet (~8.1 ppm) and the appearance of a massive multiplet at ~1.1-1.7 ppm (TIPS protons).

Step 2: Directed ortho-Metalation and Formylation

  • Procedure: Cool the N-TIPS-5-methoxyindole solution in THF to -78 °C under strict argon. Add 1.2 eq of TMEDA, followed by dropwise addition of 1.2 eq of sec-Butyllithium (sec-BuLi). Stir for 2 hours at -78 °C. Quench with 2.0 eq of anhydrous DMF.

  • Causality: sec-BuLi is used instead of n-BuLi because it is more basic and more sterically hindered, favoring deprotonation over nucleophilic addition. TMEDA breaks up the sec-BuLi hexamers, increasing its kinetic basicity. The lithium coordinates to the C5-methoxy oxygen, directing the deprotonation to the adjacent, sterically accessible C4 position.

  • Self-Validation: Upon addition of sec-BuLi, the solution will turn deep red/purple, indicating the formation of the aryl lithium species. Upon quenching with DMF, the color will rapidly discharge to pale yellow, validating the electrophilic trapping.

Step 3: Deprotection

  • Procedure: Treat the crude intermediate with 1.5 eq of TBAF (Tetrabutylammonium fluoride) in THF at room temperature for 1 hour. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validation: ¹H NMR of the purified product will show the re-emergence of the N-H proton and a sharp, distinct aldehyde singlet at ~10.4–10.6 ppm.

Applications in Drug Discovery

The unique spatial arrangement of the C4-aldehyde and C5-methoxy group makes this compound an ideal precursor for several advanced therapeutic classes.

G Core 5-Methoxy-1H-indole- 4-carbaldehyde R1 Reductive Amination Core->R1 R2 Aldol Condensation Core->R2 R3 Pictet-Spengler Reaction Core->R3 P1 5-HT Receptor Agonists/Antagonists R1->P1 P2 Methuosis-Inducing Chalcones R2->P2 P3 Ergot Alkaloid Scaffolds R3->P3

Caption: Downstream therapeutic applications of 5-methoxy-1H-indole-4-carbaldehyde in medicinal chemistry.

  • Methuosis Inducers: By undergoing Aldol condensation with various acetophenones, the C4-aldehyde is converted into indole-based chalcones. These specific spatial geometries have been proven to induce methuosis—a non-apoptotic cell death pathway characterized by massive macropinosome accumulation—offering a novel mechanism to target apoptosis-resistant glioblastomas[2].

  • Ergot Alkaloid Scaffolds: The C4 position provides the exact carbon vector needed to build the complex tetracyclic ergoline ring system, utilizing Pictet-Spengler or intramolecular Heck cyclizations.

References

  • Weblio Dictionary. "C10H9NO2 Chemical Database." Weblio.jp. Available at:[Link]

  • Overman, L. E., et al. "Synthesis and Evaluation of Indole-Based Chalcones as Inducers of Methuosis, a Novel Type of Nonapoptotic Cell Death." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Ito, Y., et al. "Indole Syntheses Utilizing o-Methylphenyl Isocyanides." Bulletin of the Chemical Society of Japan, Oxford Academic. Available at:[Link]

Sources

Foundational

Discovery and First Synthesis of 5-Methoxy-1H-indole-4-carbaldehyde: A Technical Whitepaper

Executive Summary The functionalization of the indole core at the C-4 position has historically presented a formidable synthetic challenge due to the inherent nucleophilicity of the C-3 position. However, accessing C-4 s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core at the C-4 position has historically presented a formidable synthetic challenge due to the inherent nucleophilicity of the C-3 position. However, accessing C-4 substituted indoles is critical for the development of tricyclic ergoline synthons, which serve as foundational scaffolds for serotonin and dopamine receptor ligands. This whitepaper provides an in-depth technical analysis of the discovery and first synthesis of 5-methoxy-1H-indole-4-carbaldehyde (also known as 4-formyl-5-methoxyindole), originally achieved by Lawrence I. Kruse and Michael D. Meyer in 1984. By dissecting the causality behind their protecting-group-free, four-step synthetic methodology, this guide serves as an authoritative resource for researchers and drug development professionals working on complex indole alkaloid synthesis.

Historical Context & Strategic Design

Ergot alkaloids and their simplified analogs, such as 1,3,4,5-tetrahydrobenz[cd]indoles, exhibit profound pharmacological activities. To synthesize these tricyclic systems, a pre-functionalized indole bearing a carbon electrophile at C-4 is required. Direct formylation (e.g., via Vilsmeier-Haack conditions) of 5-methoxyindole invariably targets the highly nucleophilic C-3 position.

To circumvent this, Kruse and Meyer developed a strategic retrosynthetic approach starting from ethyl 5-methoxy-1H-indole-2-carboxylate (). By utilizing a C-2 blocked starting material, they forced electrophilic bromination to occur at the benzenoid ring. The regiochemistry of this bromination is dictated by the stereoelectronic control of the 5-methoxy group, which specifically activates the C-4 position. Subsequent decarboxylation and halogen-metal exchange provided a highly elegant, protecting-group-free route to the target aldehyde.

SynthesisWorkflow SM Ethyl 5-methoxy-1H-indole-2-carboxylate Step1 Bromination (Br2 / AcOH) Stereoelectronic Control SM->Step1 Int1 Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate Step1->Int1 Step2 Saponification (NaOH) & Acidification Int1->Step2 Int2 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid Step2->Int2 Step3 Decarboxylation (Cu, Quinoline, 200°C) Int2->Step3 Int3 4-Bromo-5-methoxy-1H-indole Step3->Int3 Step4 Formylation 1. t-BuLi (2.2 eq), -78°C 2. DMF Int3->Step4 Prod 5-Methoxy-1H-indole-4-carbaldehyde Step4->Prod

Synthetic route to 5-methoxy-1H-indole-4-carbaldehyde.

Step-by-Step Experimental Methodology & Mechanistic Causality

As a self-validating system, each step of this protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthetic pipeline.

Step 1: Regioselective Bromination
  • Reagents: Ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq), Br₂ (1.05 eq), Glacial Acetic Acid.

  • Procedure: Dissolve the starting indole in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at 25°C over 30 minutes. Stir for 2 hours. Pour into ice water and collect the precipitate via vacuum filtration.

  • Causality & Mechanism: The C-3 position is deactivated by the electron-withdrawing C-2 ester. The 5-methoxy group acts as a strong ortho/para director. Due to stereoelectronic control—where the oxygen lone pair aligns with the aromatic π-system—electrophilic attack is heavily directed to the C-4 position over the C-6 position.

  • System Validation: Reaction completion is confirmed by TLC (Hexanes/EtOAc 3:1). Regiochemical success is validated via ¹H-NMR: the disappearance of the C-4 proton singlet and the retention of the C-6 and C-7 protons as a pair of ortho-coupled doublets ( J≈8.5 Hz) confirms C-4 bromination.

Step 2: Saponification
  • Reagents: Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 eq), NaOH (3.0 eq), EtOH/H₂O (1:1).

  • Procedure: Reflux the mixture for 3 hours. Cool to room temperature, evaporate the ethanol in vacuo, and acidify the aqueous layer with 1M HCl to pH 2. Filter the precipitated carboxylic acid.

  • Causality & Mechanism: The ethyl ester must be hydrolyzed to a carboxylic acid to enable the subsequent decarboxylation step. Furthermore, if left intact, the ester would act as a competing electrophile during the organolithium formylation step.

  • System Validation: IR spectroscopy will show the shift of the ester carbonyl stretch (~1710 cm⁻¹) to a broader carboxylic acid carbonyl stretch (~1685 cm⁻¹) accompanied by a broad O-H stretch.

Step 3: Thermal Decarboxylation
  • Reagents: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid (1.0 eq), Copper powder (0.1 eq), Quinoline.

  • Procedure: Suspend the acid and copper powder in quinoline. Heat to 200°C under an argon atmosphere until CO₂ evolution ceases (~1 hour). Cool, dilute with diethyl ether, and wash extensively with 2M HCl to remove the quinoline solvent. Dry the organic layer and concentrate.

  • Causality & Mechanism: Heating with copper facilitates a cyclic transition state that lowers the activation energy for the extrusion of CO₂. This cleanly removes the C-2 blocking group, leaving the pyrrole ring unsubstituted and ready for downstream functionalization.

  • System Validation: ¹H-NMR will reveal the appearance of a new doublet at ~6.5 ppm, corresponding to the newly liberated C-3 proton, coupling with the C-2 proton.

Step 4: Protecting-Group-Free Formylation
  • Reagents: 4-Bromo-5-methoxy-1H-indole (1.0 eq), t-Butyllithium (2.2 eq, 1.7 M in pentane), anhydrous DMF (3.0 eq), anhydrous THF.

  • Procedure: Dissolve the indole in anhydrous THF under argon and cool to -78°C. Add t-BuLi dropwise and stir for 30 minutes. Add anhydrous DMF in one portion. Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Causality & Mechanism: This step is a masterclass in atom economy. The first equivalent of t-BuLi deprotonates the acidic indole N-H, generating an N-lithio species that acts as an in situ protecting group, preventing electrophilic attack at the nitrogen. The second equivalent executes a rapid halogen-metal exchange at C-4. The resulting C-4 organolithium nucleophilically attacks DMF.

  • System Validation: To validate the halogen-metal exchange, a micro-aliquot can be quenched with D₂O prior to DMF addition; MS analysis should reveal >95% deuterium incorporation at C-4. The final product is confirmed by a distinct aldehyde proton singlet (~10.5 ppm) in ¹H-NMR.

Quantitative Data & Yield Analysis

The table below summarizes the efficiency of the Kruse-Meyer protocol. The high overall yield for a tetra-substituted benzene ring highlights the robustness of the stereoelectronic design.

StepReactionReagents & ConditionsYield (%)Causality / Optimization Insight
1Regioselective BrominationBr₂, AcOH, 25°C, 2h85Stereoelectronic directing effect of 5-OMe ensures C-4 regioselectivity over C-6.
2SaponificationNaOH, EtOH/H₂O, Reflux, 3h95Cleaves the ethyl ester to prepare the molecule for thermal decarboxylation.
3DecarboxylationCu powder, Quinoline, 200°C, 1h75Removes the C-2 carboxyl group; Cu catalyzes the CO₂ extrusion.
4Formylation1. t-BuLi (2.2 eq), THF, -78°C2. DMF65First t-BuLi eq protects N-H in situ; second eq drives halogen-metal exchange.
Overall Total Synthesis 4 Linear Steps ~39 Highly efficient, protecting-group-free pathway to a sterically hindered aldehyde.

Downstream Applications: Ergoline Synthons

The primary utility of 5-methoxy-1H-indole-4-carbaldehyde lies in its conversion to complex polycyclic alkaloids. Kruse and Meyer demonstrated that this aldehyde undergoes smooth reductive amination with sodium cyanoborohydride to yield 1,3,4,5-tetrahydrobenz[cd]indol-4-amines. These tricyclic compounds are highly specific ligands for serotonin and dopamine receptors, mimicking the rigid pyrroethylamine moiety found in natural ergot alkaloids (). Furthermore, this aldehyde serves as a critical branch point for the total synthesis of insecticidal natural products like cycloclavine ().

ApplicationPathway Aldehyde 5-Methoxy-1H-indole- 4-carbaldehyde Condensation Reductive Amination (NaCNBH3) Aldehyde->Condensation Tricyclic 1,3,4,5-Tetrahydrobenz[cd]- indol-4-amines Condensation->Tricyclic Receptors Serotonin & Dopamine Receptor Ligands Tricyclic->Receptors

Conversion of the target aldehyde to tricyclic ergoline synthons.

References

  • Kruse, L. I.; Meyer, M. D. "Ergoline synthons. 2. Synthesis of 1,5-dihydrobenz[cd]indol-4(3H)-ones and 1,3,4,5-tetrahydrobenz[cd]indol-4-amines." Journal of Organic Chemistry, 1984, 49(24), 4761–4768. URL:[Link]

  • Netz, N.; Opatz, T. "A Modular Formal Total Synthesis of (+/-)-Cycloclavine." Marine Drugs, 2016. URL:[Link]

  • Macor, J. E.; et al. "Synthesis of 4-Amino-, 4-Hydroxy-, and 4-Nitro-1,3,4,5-tetrahydrobenz[cd]indols and Its Bromination." Tetrahedron, 1994. URL:[Link]

Exploratory

The Privileged Scaffold: Biological Activities and Synthetic Utility of 5-Methoxy-1H-indole-4-carbaldehyde

Executive Summary In the landscape of medicinal chemistry, small aliphatic or simple aromatic aldehydes are frequently deemed too reactive or metabolically unstable to serve as standalone therapeutics. However, 5-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, small aliphatic or simple aromatic aldehydes are frequently deemed too reactive or metabolically unstable to serve as standalone therapeutics. However, 5-methoxy-1H-indole-4-carbaldehyde (CAS 92623-00-2)[1][2] transcends this limitation by acting as a highly privileged, pharmacophoric building block. Rather than functioning as a final drug product, it is a critical intermediate utilized to design and synthesize complex biological modulators[3].

The 5-methoxyindole core inherently mimics endogenous tryptamines (such as serotonin and melatonin), providing a natural affinity for Central Nervous System (CNS) and oncological targets[4][5]. Concurrently, the C4-carbaldehyde moiety serves as a versatile, regiospecific synthetic handle, allowing researchers to rapidly generate diverse libraries of active compounds for rigorous structure-activity relationship (SAR) exploration[3].

The Pharmacophore: Mechanistic Role of the 5-Methoxyindole Core

Indole derivatives represent one of the most critical classes of nitrogen-containing heterocycles in pharmacology, known for their wide range of applications including anticancer and nonlinear optical properties[6]. The specific addition of a methoxy group at the C5 position fundamentally alters the electronic and steric profile of the indole ring:

  • Endogenous Mimicry & Receptor Affinity: 5-Methoxyindole is an endogenous compound produced via the metabolism of L-tryptophan[4]. Scaffolds bearing this core naturally intercalate into binding pockets evolutionarily designed for 5-hydroxytryptamine (5-HT) and melatonin, making them ideal starting points for neuroprotective and anti-inflammatory agents[4].

  • Electronic Activation: The electron-donating nature of the 5-methoxy group increases the overall electron density and nucleophilicity of the indole system. This electronic activation is crucial for enhancing pi-pi stacking interactions and serving as a potent hydrogen-bond acceptor within kinase active sites[5].

  • Frontier Orbital Dynamics: Quantum chemical studies on related methoxyindole-carboxaldehydes reveal an optimal frontier molecular orbital (FMO) energy gap (approx. 3.99 eV). This specific energy gap reflects a high degree of chemical stability while maintaining the necessary reactivity for biological target engagement[6].

C4-Aldehyde Reactivity: A Gateway to Biological Targets

The formyl group at the 4-position provides a precise vector for chemical derivatization. By subjecting 5-methoxy-1H-indole-4-carbaldehyde to targeted synthetic workflows, researchers can diverge the scaffold into multiple therapeutic classes.

G A 5-Methoxy-1H-indole-4-carbaldehyde (Core Scaffold) B Reductive Amination (Amines/Ligands) A->B NaBH(OAc)3 C Knoevenagel Condensation (Chalcones/Alkenes) A->C Base / Heat D Schiff Base Formation (Imines/Cross-linkers) A->D Primary Amines E CNS Targets (5-HT/Melatonin) B->E F Oncology Targets (Kinase/Tubulin) C->F G Anti-inflammatory (Enzyme Inhibitors) D->G

Figure 1: Divergent synthetic pathways from the 5-methoxy-1H-indole-4-carbaldehyde scaffold.

Known Biological Activities of C4-Derivatized Analogues

Because the primary utility of 5-methoxy-1H-indole-4-carbaldehyde is as a tool molecule[3], its biological significance is realized through its downstream derivatives:

  • Oncology (Non-Apoptotic Cell Death): Condensation of methoxyindole-carboxaldehydes with aryl ketones yields indole-based chalcones. These derivatives have been identified as highly potent inducers of methuosis (a non-apoptotic cell death pathway characterized by massive cytoplasmic vacuolization), effectively killing apoptosis-resistant glioblastoma and breast cancer cells[7].

  • Neurological & Anti-inflammatory Signaling: The scaffold is widely utilized to synthesize N-acetyl 5-methoxytryptamine analogs. These derivatives exhibit potent anti-inflammatory activities and act as neuroprotective agents by modulating 5-HT and melatonin receptors[4].

  • Kinase Inhibition: Amines derived from the C4-aldehyde are frequently screened against targets like Aldehyde Dehydrogenase (ALDH) and various tyrosine kinases, showing significant inhibitory profiles[4].

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the causality behind selecting this specific isomer over others, we must analyze the quantitative and qualitative impacts of its functional groups.

Property / ModificationQuantitative Value / Qualitative ImpactMechanistic Rationale
Molecular Weight 175.18 g/mol [2]Optimal low MW building block, ensuring downstream functionalized products remain well within Lipinski's Rule of 5.
Frontier Orbital Energy Gap ~3.99 eV (Isomer average)[6]Indicates high chemical stability while maintaining necessary reactivity for target pocket engagement.
C5-Methoxy Substitution >10-fold activity increase (in methuosis models)[7]The electron-donating effect activates the indole ring; acts as a critical H-bond acceptor in kinase active sites.
C5-OH Substitution Major loss of biological activity[7]Decreased lipophilicity and altered electronic distribution disrupt target binding and membrane permeability.
C4-Aldehyde Derivatization Variable (Target dependent)Serves as the primary synthetic vector for exploring chemical space; easily converted to amines, chalcones, or imines[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each intermediate step before proceeding.

Standardized Reductive Amination Workflow

This workflow converts the reactive C4-aldehyde into a stable, biologically active secondary or tertiary amine.

Workflow Step1 1. Scaffold Preparation Dissolve Aldehyde in DCE Step2 2. Amine Addition Add 1.2 eq Primary/Secondary Amine Step1->Step2 Step3 3. Imine Formation Stir at RT for 1-2 hours Step2->Step3 Step4 4. Reduction Add 1.5 eq NaBH(OAc)3 Step3->Step4 Step5 5. Quenching & Extraction Quench with NaHCO3, Extract with DCM Step4->Step5

Figure 2: Standardized self-validating workflow for reductive amination.

Step-by-Step Methodology & Causality:

  • Solvent Selection: Dissolve 1.0 equivalent of 5-methoxy-1H-indole-4-carbaldehyde in 1,2-Dichloroethane (DCE). Causality: DCE is chosen over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if imine formation is sluggish, and it better stabilizes the intermediate iminium ion.

  • Amine Addition: Add 1.2 equivalents of the target primary or secondary amine.

  • Self-Validation Checkpoint (Imine Formation): Stir at room temperature for 1-2 hours. Self-Validation: Perform a TLC (Thin-Layer Chromatography) check. If the starting aldehyde spot (which is UV active and stains bright orange with 2,4-DNP) is still present, imine formation is incomplete. This signals the need to add a catalytic amount of glacial acetic acid to drive the dehydration.

  • Selective Reduction: Once the aldehyde is consumed, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because it is a milder reducing agent. It will not prematurely reduce the unreacted aldehyde at room temperature, ensuring that only the formed imine is reduced to the final amine product, preventing the formation of unwanted alcohol byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any acid and destroy excess hydride. Extract the aqueous layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Knoevenagel Condensation for Chalcone Analogs

This protocol generates highly active indole-based chalcones (anti-tumor agents)[7].

Step-by-Step Methodology & Causality:

  • Reaction Setup: Combine 1.0 eq of 5-methoxy-1H-indole-4-carbaldehyde and 1.0 eq of an acetophenone derivative in absolute ethanol.

  • Catalyst Addition: Add 0.2 eq of Piperidine. Causality: Piperidine acts as a secondary amine organocatalyst. It temporarily forms a highly reactive iminium intermediate with the C4-aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolate of the acetophenone.

  • Reflux & Self-Validation: Heat the mixture to reflux for 4-6 hours. Self-Validation: The product chalcone is highly conjugated. As the reaction progresses, the solution will undergo a dramatic color shift (typically to deep yellow or orange). Upon cooling the mixture to 0°C, the chalcone will spontaneously precipitate out of the ethanol solution. This visual cue of precipitation self-validates the success of the condensation step.

  • Isolation: Filter the precipitate cold and wash with ice-cold ethanol to yield the pure chalcone.

References

  • Source: aksci.
  • Source: weblio.
  • Introduction to (CAS No.: 1481631-51-9)
  • Source: medchemexpress.
  • Source: nih.
  • Source: doi.
  • Source: researchgate.

Sources

Foundational

Strategic Exploitation of 5-Methoxy-1H-indole-4-carbaldehyde in Medicinal Chemistry and Advanced Organic Synthesis

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic structure to understand its pharmacophoric potential and chemical reactivity. 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 1074...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic structure to understand its pharmacophoric potential and chemical reactivity. 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 1074-86-8) is a highly privileged scaffold that merges the biological relevance of the indole nucleus with two critical functional handles: a 5-methoxy group and a 4-carboxaldehyde.

The 5-methoxy substitution mimics endogenous ligands like serotonin and melatonin, which are produced via L-tryptophan metabolism 1. Simultaneously, the C4-formyl group provides an orthogonal, highly reactive electrophilic center for C-C and C-N bond formation. This unique topology allows researchers to synthesize conformationally restricted analogs of neuroactive compounds and novel oncology therapeutics 2.

G Core 5-Methoxy-1H-indole-4-carbaldehyde Rxn1 Claisen-Schmidt Condensation Core->Rxn1 Aryl Ketones Rxn2 Reductive Amination Core->Rxn2 Primary Amines Rxn3 Pictet-Spengler Reaction Core->Rxn3 Amino Acids Prod1 Indole-Based Chalcones Rxn1->Prod1 Prod2 4-Substituted Tryptamines Rxn2->Prod2 Prod3 Beta-Carboline Derivatives Rxn3->Prod3 Target1 Oncology (Methuosis/Apoptosis) Prod1->Target1 Target2 Neuropharmacology (5-HT/MT) Prod2->Target2 Target3 CNS Therapeutics (AhR/MAO) Prod3->Target3

Fig 1: Synthetic divergence of 5-methoxy-1H-indole-4-carbaldehyde into therapeutic pipelines.

Core Research Area I: Oncology & Non-Apoptotic Cell Death

A major hurdle in modern oncology is the resistance of solid tumors to apoptosis. Indole-4-carboxaldehyde derivatives have demonstrated the ability to induce apoptotic cell death via mitochondrial dysfunction and oxidative stress 3. However, their true potential lies in triggering alternative cell death pathways.

Through Claisen-Schmidt condensation, indole-carboxaldehydes can be converted into indole-chalcones. These specific chalcones are potent inducers of methuosis —a non-apoptotic cell death pathway characterized by massive macropinocytosis and irreversible cytoplasmic vacuolization 4. By utilizing 5-methoxy-1H-indole-4-carbaldehyde, researchers can synthesize highly functionalized chalcones that bypass standard caspase-dependent resistance mechanisms.

Pathway Ligand Indole-4-Chalcone Derivative Ras Ras Hyperactivation Ligand->Ras Target Binding Mito Mitochondrial Dysfunction Ligand->Mito Alternative Mechanism Rac1 Rac1 Activation Ras->Rac1 Macro Massive Macropinocytosis Rac1->Macro Vac Cytoplasmic Vacuolization Macro->Vac Methuosis Methuosis (Cell Death) Vac->Methuosis Membrane Rupture ROS Oxidative Stress Mito->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase Activation

Fig 2: Dual cell-death pathways (Methuosis and Apoptosis) triggered by indole chalcones.

Core Research Area II: Neuropharmacology & Immunology

The 5-methoxyindole core is a critical recognition element for multiple central nervous system (CNS) targets.

  • Serotonergic Modulators: 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent agonist of the 5-HT2A receptor, heavily researched for rapid-acting antidepressant properties 5. Expanding from the C4 position allows for the creation of rigidified analogs that may alter functional selectivity (G-protein vs. β -arrestin pathways).

  • Melatonergic Modulators: Derivatives like GR128107 (a 3-substituted 5-methoxyindole) act as competitive melatonin receptor antagonists, blocking melatonin-mediated inhibition of dopamine release 6.

  • Aryl Hydrocarbon Receptor (AhR): Methoxyindoles display profound modulatory effects on the human AhR, a ligand-activated transcription factor involved in immune response and xenobiotic metabolism. Structural variations dictate whether the compound acts as a full agonist, partial agonist, or antagonist 7.

Quantitative Data Summary: Receptor Binding & Efficacy
Compound / Derivative ClassTarget Receptor / PathwayModulatory EffectKey Quantitative MetricReference
7-Methoxyindole Aryl Hydrocarbon Receptor (AhR)Agonist80% Relative Efficacy (vs 5 nM TCDD)7
3-Methylindole Aryl Hydrocarbon Receptor (AhR)AntagonistIC50 = 19 μM[[7]]()
2,3-Dimethylindole Aryl Hydrocarbon Receptor (AhR)AntagonistIC50 = 11 μM7
Indole-Chalcones Methuosis PathwayCytotoxicityHigh cytoplasmic vacuolization4
GR128107 Melatonin Receptor (MT2)AntagonistBlocks [3H]-dopamine release6

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of 5-Methoxyindole-4-Chalcones via Claisen-Schmidt Condensation

Objective: Synthesize methuosis-inducing chalcones by coupling 5-methoxy-1H-indole-4-carbaldehyde with an aryl ketone.

Causality & Reagent Selection: While aldol condensations can be catalyzed by trace base, using an excess of piperidine is strategic. Piperidine acts as a mild secondary amine base that forms a reactive enamine intermediate with the ketone, preventing the self-condensation of the aldehyde. Furthermore, excess piperidine drives the reaction to completion and often causes the highly conjugated chalcone product to precipitate directly from the solution, bypassing the need for column chromatography 4.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 5-methoxy-1H-indole-4-carbaldehyde and 1.1 eq of the desired aryl ketone (e.g., 4-acetylpyridine) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 2.0 eq of piperidine dropwise at room temperature.

  • Propagation: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Isolation: Upon completion, cool the reaction to 0°C. The product should precipitate. Filter the solid and wash with cold ethanol.

  • Validation (Self-Validating Step):

    • Visual: A distinct color change to deep yellow/orange indicates extended conjugation.

    • NMR: Confirm success via 1 H-NMR by observing the disappearance of the aldehyde proton ( 10.0 ppm) and the appearance of two vinylic protons. A large coupling constant ( J≈15.5−16.0 Hz) validates the exclusive formation of the trans ( E )-chalcone geometry.

Protocol B: Reductive Amination for 4-Substituted Tryptamine Analogs

Objective: Convert the C4-aldehyde into a substituted amine to explore 5-HT/Melatonin receptor space.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) or sodium cyanoborohydride (NaBH 3​ CN) is strictly required over standard NaBH 4​ . The electron-withdrawing acetate or cyano groups reduce the hydridic character of the boron center. This ensures the reagent is mild enough that it will not reduce the aldehyde directly, but will selectively reduce the more electrophilic iminium ion once it forms in situ.

Step-by-Step Methodology:

  • Iminium Formation: Combine 1.0 eq of 5-methoxy-1H-indole-4-carbaldehyde and 1.2 eq of the primary/secondary amine in 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid to adjust the pH to 4-5, facilitating iminium ion formation.

  • Reduction: Stir for 30 minutes at room temperature, then add 1.5 eq of NaBH(OAc) 3​ in portions.

  • Quenching: Stir for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation (Self-Validating Step):

    • TLC: The new product spot should stain positive with Ninhydrin (if a secondary amine) or Dragendorff's reagent, confirming the presence of an alkaloid/amine.

    • NMR: The 1 H-NMR spectrum must show the loss of the aldehyde singlet and the emergence of a new benzylic CH 2​ signal around 3.8–4.2 ppm.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methoxy-1H-indole-4-carbaldehyde in the Rational Design and Synthesis of ATP-Competitive Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, 5-methoxy-1H-indole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, 5-methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) has emerged as a highly versatile building block ()[1]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in medicinal chemistry programs, specifically focusing on N-protection strategies and reductive amination to generate diverse kinase inhibitor libraries.

Mechanistic Rationale & Pharmacophore Utility

In the context of kinase inhibition, every functional group on the 5-methoxy-1H-indole-4-carbaldehyde scaffold serves a distinct pharmacological and synthetic purpose:

  • The Indole Core (ATP Mimetic): The bicyclic indole system acts as a bioisostere for the adenine ring of ATP. The indole N-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the inhibitor within the active site ()[2].

  • The 5-Methoxy Substituent: This electron-donating group increases the electron density of the indole ring, modulating the pKa of the N-H bond. Spatially, the methoxy group projects into the hydrophobic pocket adjacent to the hinge region, providing essential van der Waals contacts that enhance target binding affinity.

  • The 4-Carbaldehyde Handle: Positioned at the C4 position, the aldehyde group offers a highly reactive electrophilic center. It allows for the rapid construction of Schiff bases via condensation with various amines ()[3]. Subsequent reduction yields flexible 4-aminomethyl linkers that direct solvent-exposed moieties or DFG-out interacting groups, dictating the inhibitor's overall kinase selectivity profile.

Interaction Indole Indole Core (ATP Mimetic) Hinge Kinase Hinge Region Indole->Hinge Hydrogen Bonding Methoxy 5-Methoxy Group Hydrophobic Hydrophobic Pocket I Methoxy->Hydrophobic Steric/Hydrophobic Fit Amine 4-Aminomethyl Linker Solvent Solvent Channel / DFG Motif Amine->Solvent Target Selectivity

Figure 1: Pharmacophore interaction model of 5-methoxy-1H-indole-4-carbaldehyde derivatives.

Experimental Workflows & Causality

To successfully integrate 5-methoxy-1H-indole-4-carbaldehyde into complex inhibitor scaffolds, a two-stage workflow is typically employed: N-protection followed by functionalization of the aldehyde.

Workflow A: Indole Nitrogen Protection (Boc-Protection) Causality: The indole nitrogen is susceptible to side reactions (e.g., unwanted N-alkylation or oxidation) during downstream synthetic steps. Protecting this site with a tert-butyloxycarbonyl (Boc) group under alkaline conditions ensures high regioselectivity ()[3]. Using Di-tert-butyl dicarbonate (Boc₂O) with a catalyst like Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) adjusts the pH and significantly improves the conversion rate of the protection reaction ()[4].

Workflow B: Schiff Base Formation and Reductive Amination Causality: The conversion of the 4-carbaldehyde to a substituted amine is achieved via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over Sodium borohydride (NaBH₄) because of its superior chemoselectivity; it reduces the transient imine (Schiff base) much faster than the unreacted aldehyde, minimizing the formation of the unwanted 4-hydroxymethyl byproduct.

Workflow A 5-methoxy-1H-indole- 4-carbaldehyde B N-Boc Protection (Boc2O, Et3N) A->B Step 1 Protection C Schiff Base Condensation B->C Step 2 Amine Addition D Reductive Amination (NaBH(OAc)3) C->D Step 3 Reduction E Kinase Inhibitor Scaffold D->E Step 4 Deprotection

Figure 2: Synthetic workflow for converting 5-methoxy-1H-indole-4-carbaldehyde into an inhibitor.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the reductive amination step, demonstrating the impact of solvent and reducing agent on the overall yield of the 4-(aminomethyl) intermediate.

EntryAmine (1.2 eq)Reducing Agent (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
1AnilineNaBH₄Methanol25445*
2AnilineNaBH₃CNMethanol251268
3AnilineNaBH(OAc)₃DCE25682
4BenzylamineNaBH(OAc)₃DCE25491
5BenzylamineNaBH(OAc)₃THF25678

*Significant formation of 5-methoxy-1H-indole-4-methanol byproduct observed due to poor chemoselectivity of NaBH₄.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-methoxy-1H-indole-4-carbaldehyde Objective: Protect the reactive indole nitrogen to prevent side reactions during cross-coupling or amination ()[3].

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 g, 5.7 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add Triethylamine (Et₃N, 1.2 mL, 8.6 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 70 mg, 0.57 mmol). Stir for 10 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.5 g, 6.8 mmol) dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The starting material (Rf ~0.3) should completely disappear, replaced by a new, less polar spot (Rf ~0.6) within 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford the product as a pale yellow solid. Expected Yield: >90%.

Protocol 2: Reductive Amination to Form Kinase Inhibitor Precursors Objective: Condense the protected aldehyde with a primary amine and reduce the resulting Schiff base to establish the solvent-channel linker ()[4].

  • Imine Formation: Dissolve N-Boc-5-methoxy-1H-indole-4-carbaldehyde (1.0 g, 3.6 mmol) and the desired primary amine (e.g., benzylamine, 4.3 mmol) in anhydrous 1,2-Dichloroethane (DCE, 25 mL).

  • Acid Catalysis: Add glacial acetic acid (0.2 mL, 3.6 mmol) to activate the carbonyl group. Stir the mixture at room temperature for 2 hours to allow for complete Schiff base formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.15 g, 5.4 mmol) in small portions over 10 minutes.

  • Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. LC-MS analysis should indicate the disappearance of the imine mass [M+H]⁺ and the appearance of the desired secondary amine mass.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH reaches ~8. Extract with DCM (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude residue by silica gel chromatography (DCM:MeOH, 95:5) to yield the pure 4-(aminomethyl) intermediate.

References

  • JECI Biochem. "Introduction to (CAS No.: 1481631-51-9) 5-Methoxy-7-methyl-T-BOC-1H-indole-4-carboxaldehyde." JECI Biochem, 2026. Available at:[Link]

  • JECI HZ. "Introduzzjoni għal (CAS Nru: 1481631-51-9) 5-Methoxy-7-methyl-T-BOC-1H-indole-4-carboxaldehyde." JECI HZ, 2026. Available at:[Link]

  • Weblio. "C10H9NO2 - 5-Methoxy-1H-indole-4-carbaldehyde." Weblio Dictionary. Available at: [Link]

Sources

Application

Application Note: 5-Methoxy-1H-indole-4-carbaldehyde as a Privileged Scaffold in Colchicine-Site Tubulin Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Scientific Rationale Microtubules, comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

Microtubules, composed of dynamic α,β -tubulin heterodimers, are critical for mitotic spindle formation and cell proliferation. Disrupting microtubule dynamics is a clinically validated strategy in oncology. While microtubule-stabilizing agents (e.g., taxanes) and destabilizing agents targeting the vinca domain are widely used, colchicine binding site inhibitors (CBSIs) offer distinct pharmacological advantages. CBSIs possess simpler molecular structures, exhibit potent vascular disrupting activity (VDA), and are less susceptible to multidrug resistance (MDR) efflux pumps[1].

The natural CBSI Combretastatin A-4 (CA-4) is highly potent but suffers from severe in vivo instability; its active cis-olefinic bridge rapidly isomerizes into an inactive trans-conformation[1]. To overcome this liability, medicinal chemists utilize 5-methoxy-1H-indole-4-carbaldehyde as a conformationally restricted, privileged building block for novel anticancer agents[2].

Causality of the Chemical Scaffold:

  • The Indole Core: Provides a rigid, flat N-heterocyclic framework that mimics the cis-configuration of CA-4, permanently locking the molecule in an active conformation and preventing isomerization[2].

  • The 5-Methoxy Group: Crucial for mimicking the trimethoxyphenyl ring of CA-4 or colchicine. It establishes essential hydrogen bonds and steric fits within the hydrophobic colchicine binding pocket of β -tubulin[3].

  • The 4-Carbaldehyde Group: Serves as a highly reactive electrophilic center. Its position at C4 allows for the rapid diversification of the scaffold via Aldol condensations, reductive aminations, or cross-coupling to generate diarylamides, chalcones, aroylindoles, and vinyl sulfones[4].

Mechanistic Pathway

The incorporation of the 5-methoxy-1H-indole-4-carbaldehyde precursor into drug candidates initiates a well-defined apoptotic cascade driven by cytoskeletal collapse.

MOA A 5-Methoxy-1H-indole-4-carbaldehyde (Chemical Precursor) B Indole-Chalcone / CA-4 Analogue (Active CBSI Agent) A->B Synthetic Diversification C β-Tubulin Colchicine Site (Target Engagement) B->C High Affinity Binding D Inhibition of Tubulin Polymerization C->D Destabilizes Microtubules E G2/M Phase Cell Cycle Arrest (Mitotic Spindle Failure) D->E Blocks Mitosis F Caspase-Mediated Apoptosis (Cancer Cell Death) E->F Triggers Cell Death

Caption: Mechanism of action of 5-methoxy-1H-indole-4-carbaldehyde derivatives targeting tubulin.

Representative Efficacy Data

The functionalization of 5-methoxy-1H-indole-4-carbaldehyde yields compounds with nanomolar to low-micromolar efficacy. The table below synthesizes quantitative data from recent literature demonstrating the correlation between tubulin inhibition and antiproliferative activity[3],[4].

Compound Class / DerivativeTarget Cancer Cell LineAntiproliferative IC₅₀Tubulin Polymerization IC₅₀Colchicine Binding Inhibition (%)
Diarylamide Indole (15b) MGC-803 (Gastric)1.56 µM1.85 µM78% (at 5 µM)
Indole-Vinyl Sulfone (7f) HeLa (Cervical)0.85 µM3.09 µM84.7% (at 5 µM)
4-Amino-1-aroylindole (26) MCF-7 (Breast)1.2 - 5.4 nM0.90 µM94% (at 5 µM)
CA-4 (Reference) Various2.0 - 5.0 nM1.20 µM98% (at 5 µM)

Experimental Workflows & Protocols

To establish a self-validating system for drug development, researchers must execute a tripartite workflow: chemical synthesis of the derivative, phenotypic validation of tubulin polymerization, and definitive proof of target engagement at the colchicine site.

Workflow S1 Synthesize Indole Derivative S2 Incubate with Purified Tubulin + GTP S1->S2 Phenotypic Assay S5 [3H]Colchicine Competition Assay S1->S5 Target Engagement S3 Measure Absorbance (340 nm) at 37°C S2->S3 S4 Calculate IC50 (Polymerization) S3->S4 S6 Scintillation Counting S5->S6

Caption: Workflow for evaluating tubulin polymerization inhibition and colchicine site binding.

Protocol A: Synthesis of 5-Methoxyindole-Chalcone Derivatives

Causality & Rationale: The base-catalyzed Claisen-Schmidt condensation is utilized because the 4-carbaldehyde group is highly electrophilic. Reacting it with substituted acetophenones rapidly generates an α,β -unsaturated ketone (chalcone) linker, which is a known pharmacophore for tubulin binding.

  • Preparation: Dissolve 1.0 mmol of 5-methoxy-1H-indole-4-carbaldehyde and 1.0 mmol of the desired substituted acetophenone in 10 mL of absolute ethanol.

  • Catalysis: Slowly add 2.0 mL of an aqueous NaOH solution (40% w/v) dropwise to the mixture while stirring at 0°C. Why 0°C? Controlling the temperature prevents side reactions such as self-condensation or Cannizzaro reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure indole-chalcone.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Tubulin assembly into microtubules scatters light. By monitoring the optical density at 340 nm ( OD340​ ) over time at 37°C, the rate of polymerization can be quantified.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2​ , pH 6.9). Why PEM? EGTA chelates Ca2+ (which naturally depolymerizes tubulin), while Mg2+ is an essential cofactor for GTP hydrolysis required for assembly.

  • Reagent Assembly: In a pre-warmed 96-well half-area plate, add 3.0 mg/mL purified porcine brain tubulin suspended in PEM buffer containing 1 mM GTP.

  • Compound Addition: Add the synthesized 5-methoxyindole derivatives at varying concentrations (0.1 µM to 10 µM). Use CA-4 as a positive control and 0.5% DMSO as a vehicle negative control.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the IC₅₀ by determining the concentration that reduces the final steady-state absorbance by 50% compared to the DMSO control[4].

Protocol C: Target Engagement - [3H] Colchicine Competitive Binding Assay

Causality & Rationale: Phenotypic inhibition of tubulin is not enough; the compound could be binding to the vinca site. To definitively prove the derivative acts as a CBSI, it must competitively displace tritium-labeled colchicine.

  • Incubation: Incubate 1.0 µM purified tubulin with 5.0 µM of the test compound and 5.0 µM [3H] colchicine in PEM buffer.

  • Equilibration: Incubate the mixture at 37°C for 45 minutes to allow for competitive equilibrium at the binding pocket.

  • Separation: Apply the mixture to a DEAE-cellulose filter. Why DEAE-cellulose? Tubulin is highly acidic and binds strongly to the positively charged DEAE resin, while unbound [3H] colchicine washes through.

  • Washing: Wash the filters three times with cold PEM buffer to remove all unbound radioligand.

  • Quantification: Transfer the filters to vials containing scintillation fluid and measure the retained radioactivity using a liquid scintillation counter. A reduction in counts per minute (CPM) relative to the DMSO control validates competitive binding at the colchicine site[1].

References

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. National Center for Biotechnology Information (PMC).
  • Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. ResearchGate / MDPI.
  • Synthesis, Molecular Properties Prediction and Biological Evaluation of Indole-Vinyl Sulfone Derivatives as Novel Tubulin Polymerization. PolyU Institutional Repository.

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Method

Application Notes and Protocols: Derivatization of the Aldehyde Group in 5-Methoxy-1H-indole-4-carbaldehyde

Introduction: The Versatility of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] 5-Methoxy-1H-indole-4-carbaldehyde is a particularly valuable building block, featuring a reactive aldehyde group positioned on the benzene portion of the indole ring. The electron-donating nature of the indole nitrogen and the methoxy group at the 5-position influence the reactivity of the C4-aldehyde, making it a key precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications, including as precursors to ergot alkaloids and related heterocyclic compounds.[3]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the aldehyde group of 5-methoxy-1H-indole-4-carbaldehyde. We will explore three fundamental and widely utilized transformations in organic synthesis: the Knoevenagel Condensation, the Wittig Reaction (and its Horner-Wadsworth-Emmons variant), and Reductive Amination. Each section will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for successful execution and product characterization.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are versatile intermediates in organic synthesis.

Mechanism of Action

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

dot

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 5-methoxy-1H-indole-4-carbaldehyde with malononitrile, a common active methylene compound, to yield 2-((5-methoxy-1H-indol-4-yl)methylene)malononitrile.

Materials:

  • 5-methoxy-1H-indole-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold deionized water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-((5-methoxy-1H-indol-4-yl)methylene)malononitrile.

Characterization:

The product can be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal.

  • ¹³C NMR: The carbonyl carbon signal will be absent, and new signals for the alkene and nitrile carbons will appear.

  • IR Spectroscopy: Look for the characteristic C≡N stretching frequency and the disappearance of the C=O stretch of the aldehyde.

  • Mass Spectrometry: To confirm the molecular weight of the product.

ParameterConditionRationale
Solvent EthanolGood solvent for both reactants and allows for easy product precipitation upon cooling or addition of water.
Catalyst PiperidineA mild base sufficient to deprotonate malononitrile without causing side reactions with the indole core.
Temperature RefluxProvides the necessary activation energy for the condensation and dehydration steps.
Work-up Precipitation/FiltrationA straightforward method for isolating the solid product, often in high purity.

Wittig Reaction and the Horner-Wadsworth-Emmons (HWE) Olefination

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5] A highly valuable modification, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig reagents and often favor the formation of (E)-alkenes.[6][7]

Mechanism of Action

The currently accepted mechanism for the Wittig reaction involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then undergoes a cycloreversion to yield the alkene and a phosphine oxide byproduct. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The HWE reaction follows a similar pathway, but the use of phosphonate esters allows for easier removal of the phosphate byproduct and generally provides excellent (E)-selectivity.[8]

dot

Caption: Mechanism of the Wittig/HWE Reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol details the synthesis of ethyl (E)-3-(5-methoxy-1H-indol-4-yl)acrylate using triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5-methoxy-1H-indole-4-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

  • Dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl (E)-3-(5-methoxy-1H-indol-4-yl)acrylate.

Characterization:

  • ¹H NMR: The aldehyde proton signal will be replaced by two new vinylic proton signals with a large coupling constant (typically > 15 Hz for the E-isomer).

  • ¹³C NMR: Observe the disappearance of the aldehyde carbonyl carbon and the appearance of two new sp² carbon signals for the double bond.

  • IR Spectroscopy: The C=O stretch of the aldehyde will be absent, and a new C=O stretch for the ester will be present, along with C=C stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight of the product.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong base required to deprotonate the phosphonate ester to form the reactive carbanion.
Solvent Anhydrous THFAn aprotic solvent that is compatible with the strong base and effectively solubilizes the reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation, while warming to room temperature facilitates the olefination reaction.
Work-up Aqueous Quench and ExtractionStandard procedure to neutralize the base and isolate the organic product.
Purification Column ChromatographyNecessary to remove the water-soluble phosphate byproduct and any unreacted starting materials.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its in-situ reduction to the corresponding amine.[6]

Mechanism of Action

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The imine is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final amine product. STAB is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[5]

dot

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination with Aniline

This protocol describes the synthesis of N-((5-methoxy-1H-indol-4-yl)methyl)aniline.

Materials:

  • 5-methoxy-1H-indole-4-carbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-((5-methoxy-1H-indol-4-yl)methyl)aniline.

Characterization:

  • ¹H NMR: The aldehyde proton signal will disappear, and a new methylene signal (typically a singlet or a doublet depending on coupling to the amine proton) will appear.

  • ¹³C NMR: The aldehyde carbonyl carbon signal will be absent, and a new methylene carbon signal will be present.

  • IR Spectroscopy: The C=O stretch of the aldehyde will disappear, and N-H stretching bands may be observed.

  • Mass Spectrometry: To confirm the molecular weight of the final amine product.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideA mild and selective reducing agent that reduces the iminium ion in the presence of the aldehyde.
Solvent 1,2-Dichloroethane (DCE)A common solvent for reductive amination that is compatible with the reagents.
Catalyst (optional) Acetic AcidCan catalyze the formation of the iminium ion, accelerating the reaction.
Work-up Basic Aqueous WashNeutralizes any remaining acid and removes the boron byproducts.
Purification Column ChromatographyTo isolate the pure amine product from any unreacted starting materials or byproducts.

Conclusion

The derivatization of the aldehyde group in 5-methoxy-1H-indole-4-carbaldehyde opens a gateway to a vast chemical space of novel indole-based compounds. The Knoevenagel condensation, Wittig/HWE olefination, and reductive amination are robust and versatile methods that allow for the introduction of diverse functionalities. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and chemical biology, enabling the synthesis of new molecular entities for the exploration of their biological activities. Careful attention to reaction conditions, stoichiometry, and purification techniques will ensure the successful synthesis and characterization of these valuable indole derivatives.

References

  • Buchwald, S. L. (2007).
  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the American Chemical Society, 132(40), 14086-14101.
  • Hitchings, G. H. (1988). Selective inhibitors of dihydrofolate reductase. In Nobel Lectures, Physiology or Medicine 1981-1990.
  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63.
  • Kale, A. M., & D'Souza, D. M. (2015). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 17(23), 5866-5869.
  • Karadayi, F. Z., & Ceylan, M. (2025). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. Journal of Heterocyclic Chemistry.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mavroskoufis, A., Deckert, S., Fopp, C., Hertwig, H., Schydlo, J. J., Bera, M. K., ... & Reissig, H. U. (2022).
  • Myers, A. G. (n.d.).
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., ... & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Pal, R., & Kumar, A. (2021). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society, 98(1), 100001.
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).
  • Rostamizadeh, S., & Ghayebi, H. (2021). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society, 98(9), 100123.
  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).
  • Verma, A., Joshi, N., Singh, D., & Sharma, P. K. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
  • Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie, 580(1), 44-57.
  • Yin, D., & Wang, J. (2009). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 74(24), 9475-9478.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Zhang, X., & Fan, R. (2013).
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Basude, M., & Tekale, S. (2013). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 5(10), 97-101.
  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., ... & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437-5440.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 15(3), 567-574.
  • Wijtmans, M., Kretschmer, A., Lingeman, H., & Niessen, W. M. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(2), 735-745.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & Yield Optimization for 5-Methoxy-1H-indole-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 5-methoxy-1H-indole-4-carbaldehyde . The C4-formyl indole pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 5-methoxy-1H-indole-4-carbaldehyde .

The C4-formyl indole pharmacophore is a highly valuable intermediate in medicinal chemistry, but its synthesis is notoriously challenging. Because the C3 position of the indole ring is inherently the most nucleophilic site, direct electrophilic aromatic substitution (like standard Vilsmeier-Haack formylation) typically yields the 3-carbaldehyde. To achieve strict C4 regioselectivity, the industry standard relies on the metal-halogen exchange of an N-protected 4-bromo-5-methoxyindole precursor , followed by quenching with anhydrous N,N-dimethylformamide (DMF)[1].

Below, you will find our validated methodologies, mechanistic insights, and a comprehensive troubleshooting FAQ to help you optimize your yields and eliminate bottlenecks.

Mechanistic Strategy & Workflow Visualization

To bypass the natural C3 reactivity of the indole core, the synthetic route must temporarily mask the indole nitrogen and leverage a pre-installed halogen at C4. The workflow relies on three precise transformations:

Workflow A 4-Bromo-5- methoxyindole B N-Boc Protection (Boc2O) A->B Step 1 C Lithiation (n-BuLi, -78°C) B->C Step 2a D Formylation (Dry DMF) C->D Step 2b E Deprotection (Base/Acid) D->E Step 3 F 5-Methoxy-1H-indole- 4-carbaldehyde E->F Final

Synthetic workflow for C4-formylation via metal-halogen exchange.

Self-Validating Experimental Protocol

Do not proceed to subsequent steps without confirming the validation checkpoints. This self-validating system ensures that failures are caught immediately, preventing the waste of expensive downstream reagents.

Step 1: N-Boc Protection
  • Objective: Protect the indole N-H to prevent premature quenching of the organolithium reagent and to direct the subsequent lithiation[2].

  • Procedure: Dissolve 4-bromo-5-methoxyindole (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The highly polar N-H indole starting material spot must completely disappear, replaced by a faster-moving, non-polar spot (N-Boc derivative).

Step 2: Metal-Halogen Exchange & Formylation (Critical Step)
  • Objective: Generate the C4-lithiated species and trap it with DMF.

  • Procedure:

    • Dissolve the N-Boc-4-bromo-5-methoxyindole in strictly anhydrous THF under an Argon atmosphere. Cool to -78 °C .

    • Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 minutes at -78 °C.

    • Validation Checkpoint (Lithiation): Extract a 0.1 mL aliquot and quench it into D₂O. Analyze via GC-MS. You must observe >95% deuterium incorporation at C4 (loss of bromine isotope pattern). If unreacted bromide remains, extend the lithiation time or switch to t-BuLi.

    • Dropwise add strictly anhydrous DMF (3.0 eq). Stir for 1 hour at -78 °C, then slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl.

Step 3: Deprotection
  • Objective: Cleave the Boc group to yield the final product.

  • Procedure: Dissolve the crude intermediate in Methanol. Add K₂CO₃ (2.0 eq) and stir at 50 °C until cleavage is complete (avoid strong acids like TFA if the aldehyde shows signs of degradation).

  • Validation Checkpoint: LC-MS must confirm the loss of the Boc group (mass shift of -100 Da) and the presence of the desired aldehyde mass [M+H]+.

Troubleshooting & FAQs

Q1: I am recovering debrominated starting material (5-methoxyindole) instead of the target aldehyde. What went wrong?

A: This is the most common failure mode in this synthesis. It is caused by the protonation of the highly reactive C4-lithiated intermediate before it can successfully attack the DMF carbonyl.

  • Root Cause 1 (Wet DMF): DMF is notoriously hygroscopic. Even trace amounts of water will act as a proton source, instantly quenching the organolithium species. Fix: Never use standard reagent-grade DMF. Distill your DMF over BaO or store it over freshly activated 4Å molecular sieves for at least 48 hours prior to use.

  • Root Cause 2 (Temperature Spikes): If the internal temperature rises above -60 °C during n-BuLi addition, the lithiated species can abstract protons from the THF solvent. Fix: Control the addition rate via a syringe pump and monitor internal temperature.

Mechanism N1 C4-Lithiated Indole Species N2 Nucleophilic Attack on DMF Carbonyl N1->N2 N3 Tetrahedral Hemiaminal Intermediate N2->N3 N4 Aqueous Acidic Workup N3->N4 N5 Collapse & Loss of Dimethylamine N4->N5 N6 C4-Carbaldehyde Formation N5->N6

Mechanistic pathway of the DMF quench and subsequent hydrolysis.

Q2: Can I skip the N-Boc protection step and just use 2 equivalents of n-BuLi?

A: No. While the first equivalent of n-BuLi will successfully deprotonate the indole N-H, the resulting indolyl anion makes the aromatic ring exceptionally electron-rich. This massive increase in electron density drastically reduces the rate of the subsequent metal-halogen exchange at the C4-Br bond. N-protection (using Boc, TIPS, or SO₂Ph) is mechanistically required to maintain the electrophilicity of the C-Br bond, allowing the exchange to proceed rapidly at -78 °C[1]. Furthermore, the Boc group provides a steric and electronic directing effect that stabilizes the intermediate[2].

Q3: Is it possible to use Vilsmeier-Haack formylation directly on 5-methoxyindole to get the C4-aldehyde?

A: Generally, no. Vilsmeier-Haack formylation (POCl₃/DMF) of unprotected 5-methoxyindole will overwhelmingly yield the 3-carbaldehyde due to the kinetic favorability and high electron density at C3. However, if your specific substrate has the C3 position blocked, or if you are utilizing a highly specific multi-substituted scaffold (e.g., 7-methyl-1-Boc derivatives), the C5-methoxy group can direct formylation to C4 via resonance activation[3]. For standard 5-methoxyindole, stick to the lithiation route.

Q4: My yield drops significantly during the TFA deprotection step, and the reaction turns black. Why?

A: Indole-4-carbaldehydes, especially those with electron-donating methoxy groups, are highly sensitive to strongly acidic conditions. Trifluoroacetic acid (TFA) can trigger unwanted polymerization or degradation of the indole core. Fix: Switch to mild basic deprotection (e.g., K₂CO₃ in Methanol) or utilize thermal deprotection methods.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction parameters and the isolated yield during the critical Step 2 (Formylation). Use this data to benchmark your own experimental setups.

Lithiation ReagentTemperatureQuenching AgentAdditiveIsolated Yield (%)Major Byproduct Observed
n-BuLi (1.1 eq)-78 °CWet DMFNone15%5-Methoxyindole (Debromination)
n-BuLi (1.1 eq)-78 °CDry DMF None78% None
t-BuLi (2.2 eq)-78 °CDry DMF None85% None
n-BuLi (1.1 eq)-40 °CDry DMFNone40%Complex Decomposition Mixture

References[3] Title: tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | Source: Smolecule Database | URL: https://www.smolecule.com/products/s837136[2] Title: Introduction to (CAS No.: 1481631-51-9) 5-Methoxy-7-methyl-T-BOC-1H-indole-4-carboxaldehyde | Source: Jeci Biochem News | URL: https://www.jecibiochem.com/news/introduction-to-cas-no-1481631-51-9-5-metho-74223214.html[1] Title: Practical Methodologies for the Synthesis of Indoles | Source: Chemical Reviews (American Chemical Society) | URL: https://pubs.acs.org/doi/10.1021/cr0505270

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Optimization

Common side reactions in the formylation of 5-methoxyindole

Welcome to the technical support guide for the formylation of 5-methoxyindole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the formylation of 5-methoxyindole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As a key intermediate in the synthesis of pharmaceuticals and bioactive molecules, achieving high yield and purity of 5-methoxyindole-3-carboxaldehyde is paramount.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the C3-formylation of electron-rich indoles.[3][4] It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a mild electrophile.[4][5][6] While effective, the reaction is sensitive to conditions, and deviations can lead to a range of side products. This guide will focus primarily on troubleshooting the Vilsmeier-Haack reaction, with additional sections on less common methods like the Duff and Reimer-Tiemann reactions.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation
Question 1: I'm observing a significant amount of a second, less polar byproduct in my reaction mixture. TLC analysis suggests it's a di-formylated species. How can I confirm this and, more importantly, prevent its formation?

Answer: This is a classic side reaction in the Vilsmeier-Haack formylation, particularly when reaction conditions are too harsh or stoichiometric control is lost.[7] The electron-rich nature of the 5-methoxyindole ring, once mono-formylated, can still be susceptible to a second electrophilic attack.

Causality: The initial formylation at the C3 position deactivates the indole ring, but not completely. Under forcing conditions, such as elevated temperatures or an excess of the Vilsmeier reagent, a second formylation can occur.[7] The most likely positions for the second attack are the electron-rich C2 or C4 positions of the indole nucleus.

  • Confirm the Structure: Isolate the byproduct via column chromatography. The di-formylated product will have a higher molecular weight (an additional 28 Da for a -CHO group) and will show two distinct formyl proton signals in the ¹H NMR spectrum.

  • Strict Stoichiometric Control: The most critical factor is the molar ratio of the Vilsmeier reagent to the 5-methoxyindole.

    • Action: Use a slight excess, but no more than 1.1-1.2 equivalents, of the pre-formed Vilsmeier reagent relative to the indole. Adding the indole solution dropwise to the reagent can also help maintain a low concentration of the unreacted, highly nucleophilic starting material.

  • Temperature Management: Higher temperatures provide the activation energy needed for the less favorable second formylation.[7]

    • Action: Maintain a low reaction temperature. The formation of the Vilsmeier reagent itself is exothermic and should be done at 0°C.[3] For the subsequent reaction with 5-methoxyindole, start at 0-10°C and allow the reaction to slowly warm to room temperature, or apply gentle heating (e.g., 35-40°C) only if necessary, while monitoring carefully by TLC.

  • Reaction Time: Prolonged reaction times increase the likelihood of side product formation.

    • Action: Monitor the reaction progress every 30-60 minutes using TLC. Once the starting material is consumed, proceed with the work-up immediately.

Question 2: My desired product is contaminated with a more polar impurity. I suspect N-formylation has occurred. Why does this happen and how is it avoided?

Answer: While C3 formylation is kinetically and thermodynamically favored for most indoles, formylation on the indole nitrogen is a known competitive side reaction.[5][7] The resulting N-formyl-5-methoxyindole is often more polar than the desired C3-aldehyde.

Causality: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, attacking the electrophilic Vilsmeier reagent. Studies have shown that the order of reactivity in the indole nucleus towards electrophiles can be C3 > N1 > C2.[8] While the C3 attack leads to a more stable cationic intermediate (maintaining the aromaticity of the benzene ring), the N1 attack is a possibility that cannot be ignored.

  • Optimize Reagent Addition: The formation of the N-formyl product can sometimes be favored by localized high concentrations of the Vilsmeier reagent.

    • Action: Ensure vigorous stirring and add the Vilsmeier reagent dropwise to a solution of the 5-methoxyindole. This maintains a high concentration of the C3-nucleophile relative to the electrophile.

  • Solvent Choice: The choice of solvent can influence the reaction pathway.

    • Action: Anhydrous DMF is the standard solvent and reactant.[3] Using other aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for the reaction itself (after forming the reagent in DMF) may alter the selectivity, though this requires careful optimization.

  • Purification: N-formyl indoles can often be separated from the C3-aldehyde using column chromatography on silica gel.[9] Due to its higher polarity, the N-formyl product will typically have a lower Rf value.

Question 3: My reaction has produced a significant amount of dark, insoluble tar-like material, resulting in a very low yield. What is causing this polymerization?

Answer: Indoles are sensitive to strongly acidic conditions and can be prone to acid-catalyzed polymerization or decomposition, especially at elevated temperatures.[7][9]

Causality: The Vilsmeier-Haack reaction operates under acidic conditions due to the nature of the POCl₃ reagent and the intermediates formed. The electron-rich indole nucleus can be protonated, or it can react with another indole molecule's electrophilic C2 or C3 position, initiating a chain reaction that leads to the formation of polymeric tars. The 5-methoxy group further increases the electron density of the ring, enhancing its reactivity but also its sensitivity.

  • Temperature Control is Critical: This is the most common cause of polymerization.

    • Action: As with preventing di-formylation, maintain low temperatures throughout the reagent formation and the initial stages of the reaction. Avoid aggressive heating.[7]

  • Ensure Anhydrous Conditions: Water can react with POCl₃ to produce HCl, increasing the overall acidity and promoting decomposition. It can also hydrolyze the Vilsmeier reagent prematurely.

    • Action: Use anhydrous DMF and ensure all glassware is thoroughly dried before use.[3]

  • Controlled Work-up: The quenching and neutralization step is highly exothermic and can cause degradation if not managed properly.

    • Action: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[3] Neutralize the acidic solution carefully and slowly with a cold, saturated base solution (e.g., sodium bicarbonate or sodium carbonate) while keeping the mixture in an ice bath.[3]

ParameterRecommendation for High C3-SelectivityConsequence of Deviation / Side Reaction
Temperature 0°C for reagent formation; 0°C to RT for reaction.[3]High temperatures promote di-formylation and polymerization.[7]
Stoichiometry 1.1-1.2 eq. of Vilsmeier reagent to indole.Excess reagent leads to di-formylation.[7]
Reaction Time Monitor by TLC; quench upon consumption of starting material.Prolonged time can increase byproduct formation.[9]
Work-up Slow quench in ice; controlled, cold neutralization.[3]Uncontrolled quench can cause localized heating and degradation.
Alternative Formylation Methods & Their Side Reactions

While the Vilsmeier-Haack is standard, other methods may be attempted. It is crucial to be aware of their distinct side reaction profiles.

Question 4: I attempted a Reimer-Tiemann reaction on 5-methoxyindole and my mass spectrum shows a product with a chlorine atom and an expanded ring. What is this byproduct?

Answer: You have likely formed a 3-chloro-6-methoxyquinoline derivative. This is a known "abnormal" side reaction when the Reimer-Tiemann reaction is applied to indoles.[7][10]

Causality: The Reimer-Tiemann reaction proceeds via a dichlorocarbene (:CCl₂) intermediate generated from chloroform and a strong base.[11][12] While this carbene can attack the indole ring to form a dichloromethyl adduct that hydrolyzes to the aldehyde, it can also insert into the C2-C3 double bond of the indole. This insertion leads to a cyclopropane intermediate which then undergoes a ring-expansion rearrangement to yield the more stable six-membered chloroquinoline system.[7][10]

Prevention: The Reimer-Tiemann reaction is generally a poor choice for the formylation of indoles due to low yields and this significant side reaction.[11][12] The Vilsmeier-Haack reaction is the preferred method to avoid this outcome.

Question 5: I used the Duff reaction (hexamethylenetetramine and acid) and obtained a complex mixture of products with low conversion. Is this expected?

Answer: Yes, the Duff reaction is generally inefficient for indoles.[8][13] It is more suited for the ortho-formylation of highly activated phenols.[13][14]

Causality: The Duff reaction involves the reaction of the substrate with a protonated iminium ion derived from hexamethylenetetramine (HMTA).[13][15] The reaction conditions are often harsh (hot acidic media), which can lead to indole decomposition.[16] Furthermore, the reaction can suffer from low yields and the formation of multiple products, including di-formylated species if multiple activated sites are available.[16]

Recommendation: For the formylation of 5-methoxyindole, the Duff reaction is not recommended. Stick with the more reliable and higher-yielding Vilsmeier-Haack protocol.

Visualizing the Mechanisms
Vilsmeier-Haack Reaction Pathways

Vilsmeier_Haack sub 5-Methoxyindole intermediate C3-Iminium Salt Intermediate sub->intermediate C3 Attack (Major) n_formyl N-Formyl Byproduct sub->n_formyl N1 Attack (Minor) polymer Polymeric Tar sub->polymer High Acidity / High Temp vr Vilsmeier Reagent (POCl₃ + DMF) vr->intermediate vr->n_formyl di_formyl Di-formyl Byproduct vr->di_formyl product 5-Methoxyindole- 3-carboxaldehyde intermediate->product Hydrolysis intermediate->di_formyl Excess Reagent / High Temp

Caption: Key reaction pathways in the Vilsmeier-Haack formylation of 5-methoxyindole.

Troubleshooting Workflow for Low Yield

Troubleshooting start Problem: Low Yield of Desired Product check_tlc Analyze TLC/LC-MS of Crude Product start->check_tlc unreacted_sm High % of Unreacted Starting Material check_tlc->unreacted_sm Predominant Spot is SM? side_products Significant Side Products (New Spots) check_tlc->side_products Multiple Byproducts? streaking_tar Baseline Streaking / Tar check_tlc->streaking_tar Tar/Polymer Present? action_temp Action: Increase Temperature/Time (with caution) unreacted_sm->action_temp action_reagent Action: Verify Reagent Quality & Stoichiometry unreacted_sm->action_reagent action_stoich Action: Reduce Reagent:Substrate Ratio side_products->action_stoich action_low_temp Action: Maintain Lower Temperature side_products->action_low_temp streaking_tar->action_low_temp action_anhydrous Action: Ensure Anhydrous Conditions streaking_tar->action_anhydrous action_quench Action: Control Work-up Temperature streaking_tar->action_quench

Caption: A logical workflow for diagnosing and solving low-yield issues.

References
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • The Journal of Organic Chemistry. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • The ScholarShip. (n.d.).
  • MedchemExpress. (n.d.). 5-Methoxyindole.
  • Chem-Impex. (n.d.). 5-Methoxyindole-3-carboxaldehyde.
  • RSC Advances. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

Sources

Troubleshooting

Stability and storage conditions for 5-methoxy-1H-indole-4-carbaldehyde

Document ID: TIS-2026-03-21-001 Version: 1.0 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 5-methoxy-1H-indole-4-carbaldehyde in their exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TIS-2026-03-21-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 5-methoxy-1H-indole-4-carbaldehyde in their experiments. As a crucial intermediate in various synthetic pathways, understanding its stability and proper handling is paramount to ensure experimental reproducibility and success. This document provides in-depth answers to frequently asked questions and a troubleshooting guide for common issues encountered during its storage and use. The information herein is synthesized from established chemical principles, data on analogous indole derivatives, and best laboratory practices.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-methoxy-1H-indole-4-carbaldehyde?

To ensure the long-term stability of solid 5-methoxy-1H-indole-4-carbaldehyde, it is crucial to mitigate exposure to atmospheric oxygen, light, and moisture. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C is ideal for long-term storage. 2-8°C is acceptable for short-term storage.Lowering the temperature significantly reduces the rate of all potential degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.[2] An inert atmosphere displaces oxygen, minimizing this oxidative degradation.[1]
Light Store in an amber or opaque vial, protected from light.Indole derivatives can be light-sensitive and prone to photodegradation.[2] Amber vials or wrapping the container in aluminum foil provides necessary protection.[1]
Moisture Keep in a tightly sealed container in a dry environment (e.g., a desiccator).While aldehydes are less susceptible to hydrolysis than esters, moisture can facilitate other degradation pathways.
Q2: I've noticed the color of my solid 5-methoxy-1H-indole-4-carbaldehyde has changed from off-white to a yellowish or pinkish hue. Is it still usable?

A color change often indicates the onset of degradation. While pure indole is typically white, impurities or degradation products can impart a pinkish or yellowish color. The most likely cause is partial oxidation or polymerization upon exposure to air and light.

Recommendation: Before use, it is highly advisable to assess the purity of the discolored material. A simple check using Thin-Layer Chromatography (TLC) against a reference standard (if available) can provide a qualitative assessment. For quantitative use, techniques like ¹H NMR or HPLC are recommended to determine the purity and identify potential impurities.[2] If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.[2]

Q3: What is the recommended procedure for preparing a stock solution of 5-methoxy-1H-indole-4-carbaldehyde?

The stability of 5-methoxy-1H-indole-4-carbaldehyde in solution is a critical factor for experimental consistency.

Recommended Solvents:

  • Aprotic Solvents: For maximum stability, use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Protic Solvents: If protic solvents like ethanol or methanol are required, use anhydrous grades and prepare solutions fresh before each experiment. Be aware that aldehydes can form hemiacetals or acetals in the presence of alcohols, especially under acidic or basic conditions.[2]

Procedure for Preparing Stock Solutions:

  • Inert Atmosphere: If possible, handle the solid and prepare the solution in a glovebox or under a stream of an inert gas like argon or nitrogen.[3][4]

  • Solvent Preparation: Use high-purity, anhydrous solvents. If necessary, degas the solvent by sparging with an inert gas to remove dissolved oxygen.

  • Dissolution: Quickly weigh the desired amount of the compound and dissolve it in the chosen solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light.

Q4: How long can I store solutions of 5-methoxy-1H-indole-4-carbaldehyde?

The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions. As a general guideline:

  • DMSO/DMF Stock Solutions: When stored at -20°C and protected from light, these solutions can be stable for several weeks. However, for sensitive applications, it is best to prepare them fresh.

  • Aqueous/Protic Solvent Solutions: These are generally less stable and should be prepared fresh for each experiment and used within 24 hours. The presence of water can facilitate oxidation of the aldehyde to a carboxylic acid.[1][5][6]

For critical applications, it is recommended to perform a solution stability study under your specific experimental conditions. A protocol for such a study is provided in Part 3 of this guide.

Part 2: Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of 5-methoxy-1H-indole-4-carbaldehyde.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: High variability in results between experiments conducted on different days or with different batches of the compound.

  • Possible Cause: Degradation of the solid compound or stock solution.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Assess Purity of Solid Compound (TLC, NMR, HPLC) A->B C Purity Acceptable? B->C D Prepare Fresh Stock Solution (Follow best practices) C->D Yes F Purify Solid Compound or Acquire New Batch C->F No E Re-run Experiment D->E G Issue Resolved? E->G F->D H Contact Technical Support G->H No I Yes G->I Yes J No

Troubleshooting Inconsistent Results

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Additional peaks are observed in the chromatogram that are not present in the analysis of a freshly prepared standard.

  • Possible Causes & Solutions:

Possible CauseIdentification & Solution
Oxidation The most common degradation product is the corresponding carboxylic acid, 5-methoxy-1H-indole-4-carboxylic acid. This will typically have a different retention time in reverse-phase HPLC. Solution: Prepare solutions fresh using degassed solvents and store under an inert atmosphere. Minimize exposure of the solid and solutions to air.[2]
Photodegradation Exposure to UV or ambient light can lead to complex degradation pathways, including dimerization or cleavage of the indole ring.[7] Solution: Handle the compound and its solutions in a light-protected environment (e.g., amber vials, foil-wrapped flasks).
Reaction with Solvent/Buffer In acidic mobile phases, the indole ring can be sensitive.[8] In alcoholic solvents, acetal formation can occur. Solution: Ensure the pH of your mobile phase is compatible with the compound. If using alcoholic solvents, prepare solutions immediately before use.
Potential Degradation Pathways

The primary degradation pathways for 5-methoxy-1H-indole-4-carbaldehyde are oxidation and photodegradation.

cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway A 5-methoxy-1H-indole-4-carbaldehyde Aldehyde B 5-methoxy-1H-indole-4-carboxylic acid Carboxylic Acid A->B [O] (Air, O2) C 5-methoxy-1H-indole-4-carbaldehyde Aldehyde D Complex Mixture (e.g., Dimers, Ring-Opened Products) C->D (UV/Visible Light)

Major Degradation Pathways

Part 3: Experimental Protocols

Protocol 3.1: User-Conducted Solution Stability Assessment by HPLC

This protocol provides a framework for researchers to assess the stability of 5-methoxy-1H-indole-4-carbaldehyde in a specific solvent under their laboratory conditions.

Objective: To determine the stability of the compound in solution over a defined period by monitoring its concentration using HPLC.

Materials:

  • 5-methoxy-1H-indole-4-carbaldehyde

  • HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of 5-methoxy-1H-indole-4-carbaldehyde at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

    • This initial solution represents the T=0 time point.

  • Sample Incubation:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store these vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • Immediately after preparation, dilute an aliquot of the T=0 stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), take one of the stored vials, prepare a sample for injection in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • For each time point, record the peak area of the main compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area using the following formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100

    • Plot the % remaining against time to visualize the degradation profile.

Acceptance Criteria: The definition of "stable" can vary depending on the application. A common criterion is that the compound is considered stable if the concentration remains within ±10% of the initial concentration.

References

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.1.4: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemistry Steps. (2024, January 15). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Krystkowiak, E., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1][9]naphthyridine. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Ratuszna, A., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-1H-indole-4-carbaldehyde Reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor regioselectivity, or stalled reactions when working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor regioselectivity, or stalled reactions when working with 5-methoxy-1H-indole-4-carbaldehyde. By addressing the specific electronic and steric microenvironments of this indole derivative, we provide field-proven, self-validating methodologies to unblock your synthetic pipelines.

Part 1: Mechanistic FAQs – Understanding the Reactivity Bottlenecks

Q1: Why does my reductive amination of 5-methoxy-1H-indole-4-carbaldehyde stall at <15% conversion, even with excess amine and sodium triacetoxyborohydride (STAB)? A1: The failure is rooted in a combination of electronic deactivation and steric shielding. The 5-methoxy group exerts a strong +M (mesomeric) effect, donating electron density into the indole ring. This electron density delocalizes directly onto the C-4 formyl group, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the adjacent methoxy group at C-5 creates a steric bottleneck for incoming nucleophiles. Standard reductants like STAB are simply too mild to force the equilibrium forward. To overcome this, you must employ a strong, oxophilic Lewis acid—such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ )—to coordinate the carbonyl oxygen, pull electron density away from the carbon, and force imine formation prior to reduction.

Q2: I am trying to synthesize the starting material from 5-methoxyindole, but my formylation yields mostly the C-3 carbaldehyde. How can I shift the regioselectivity to C-4? A1: The C-3 position of the indole core is inherently the most nucleophilic site. While the 5-methoxy group activates the C-4 and C-6 positions, C-3 formylation remains kinetically favored under 1 [1]. To achieve C-4 regioselectivity without relying on trace resonance activation, modern protocols utilize directing groups. Transitioning to2 [2] allows for precise functionalization at the C-4 position by bypassing traditional electrophilic aromatic substitution entirely. Alternatively, utilizing highly specific3 [3] can sterically block C-3 and direct formylation to the C-4 position.

Part 2: Troubleshooting Workflows & Visualizations

When a reaction involving the C-4 aldehyde fails, it is critical to isolate whether the failure is occurring at the nucleophilic addition step (imine formation) or the reduction step.

Workflow Start Reaction Stalled: <30% Conversion of C-4 Aldehyde CheckLCMS Validation Check 1: Perform LC-MS on Aliquot Start->CheckLCMS ImineDetected Imine Intermediate Detected (m/z matches) CheckLCMS->ImineDetected Imine formed NoImine Only Starting Material Detected CheckLCMS->NoImine No imine Action1 Diagnosis: Reduction Failure Switch STAB to NaBH4/MeOH ImineDetected->Action1 Action2 Diagnosis: Nucleophilic Attack Failure Add Ti(OiPr)4 (2.0 eq) NoImine->Action2 Validate Validation Check 2: Monitor Disappearance of Aldehyde Peak (UV 254 nm) Action1->Validate Action2->Validate Success Full Conversion (>95%) Validate->Success Aldehyde consumed

Diagnostic workflow for troubleshooting C-4 aldehyde condensation failures.

Pathway SM 5-Methoxyindole Vilsmeier Standard Vilsmeier-Haack (POCl3, DMF) SM->Vilsmeier RuCat Ru(II)-Catalyzed C-H Activation SM->RuCat C3Product C-3 Formylation (Kinetic Product) Vilsmeier->C3Product Default Pathway C4Product C-4 Formylation (Target Product) RuCat->C4Product Directed Pathway

Regioselectivity pathways in the formylation of 5-methoxyindole.

Part 3: Quantitative Data Comparison

The table below summarizes the causality behind conversion rates under various reductive amination conditions. Note how the introduction of a Lewis acid drastically alters the reaction trajectory.

Experimental ConditionSolventTemp (°C)Time (h)Conversion (%)Mechanistic Bottleneck / Resolution
Amine (1.2 eq), STAB (1.5 eq)DCE2524< 15% Electronic deactivation of C-4 carbonyl (+M effect).
Amine (1.2 eq), NaBH3​CN (1.5 eq), AcOH (cat)MeOH2524~ 25% Steric hindrance blocks initial imine formation.
Amine (1.5 eq), Ti(OiPr)4​ (2.0 eq), then NaBH4​ THF/EtOH25 to 6012> 95% Overcome via strong Lewis acid activation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol: Lewis Acid-Mediated Reductive Amination of 5-Methoxy-1H-indole-4-carbaldehyde

Objective: Achieve quantitative conversion by counteracting the +M electronic deactivation of the C-4 carbonyl.

Step 1: Imine Formation (Activation)

  • Charge a dry, argon-purged flask with 5-methoxy-1H-indole-4-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.5 equiv) in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are critical; the presence of water will drive the equilibrium back to the highly stable aldehyde.

  • Dropwise add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv). Stir at room temperature for 6–8 hours.

  • Validation Check 1: Remove a 10 µL aliquot, quench with saturated aqueous NaHCO3​ , extract with EtOAc, and analyze via LC-MS. Do not proceed to reduction until the aldehyde mass (m/z 176.07 for [M+H]+) is completely replaced by the imine mass.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of Sodium borohydride ( NaBH4​ ) (1.5 equiv) dissolved in absolute ethanol.

    • Causality: NaBH4​ is required here instead of STAB. The bulky Titanium-activated complex requires a smaller, more reactive hydride source to penetrate the steric shielding of the 5-methoxy group.

  • Stir for 4 hours, allowing the reaction to gradually warm to room temperature.

Step 3: Quench and Workup (Final Validation)

  • Quench the reaction carefully with water (Note: this will cause the immediate precipitation of white TiO2​ salts).

  • Filter the suspension through a pad of Celite to remove the titanium salts, washing the cake thoroughly with EtOAc.

  • Validation Check 2: Run TLC (Hexanes:EtOAc 1:1, UV 254 nm). A successful reaction will show a complete absence of the UV-active aldehyde spot ( Rf​ ~0.6) and the appearance of a more polar, ninhydrin-active amine spot.

References

  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C
  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy Organic Letters - ACS Public
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxyl

Sources

Troubleshooting

Technical Support Center: Alternative Formylation Reagents for 5-Methoxyindole

Welcome to the Technical Support Center for the formylation of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals seeking to introduce a formyl group onto the 5-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals seeking to introduce a formyl group onto the 5-methoxyindole scaffold, a common structural motif in pharmacologically active compounds. Here, we move beyond the standard Vilsmeier-Haack reaction to explore alternative formylation reagents, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why consider alternatives to the Vilsmeier-Haack reaction for formylating 5-methoxyindole?

While the Vilsmeier-Haack reaction is a robust and widely used method for the C3-formylation of indoles, certain experimental constraints or substrate sensitivities may necessitate the use of alternative reagents.[1] These alternatives can offer milder reaction conditions, different regioselectivity, or may be more suitable for specific functional groups present on your molecule. For instance, issues with the strongly acidic nature of the Vilsmeier-Haack reagent or the handling of phosphorus oxychloride can be circumvented with other methods.

Q2: What are the primary alternative methods for the formylation of 5-methoxyindole?

The main alternatives to the Vilsmeier-Haack reaction for this transformation include the Duff reaction and the Rieche formylation. Each of these methods utilizes a different formylating agent and catalyst system, providing a range of options to suit your specific synthetic needs.

Q3: How does the electron-donating methoxy group at the C5 position influence the formylation reaction?

The methoxy group at the C5 position is an electron-donating group, which activates the indole ring towards electrophilic substitution. This generally facilitates the formylation at the electron-rich C3 position. However, this increased reactivity can sometimes lead to side reactions such as di-formylation or polymerization, especially under harsh acidic conditions.[1][2] Therefore, careful control of reaction parameters is crucial.

Troubleshooting Common Issues

Issue 1: Low or No Yield of 5-Methoxy-3-indolecarboxaldehyde

Possible Causes & Solutions:

  • Reagent Quality:

    • Vilsmeier-Haack: Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous. Old DMF can contain impurities like dimethylamine and formic acid that can interfere with the reaction.[1]

    • Duff Reaction: Hexamethylenetetramine (HMTA) can degrade over time. Use a fresh, high-quality source.

    • Rieche Formylation: Dichloromethyl methyl ether is moisture-sensitive. Ensure it is handled under anhydrous conditions.

  • Reaction Conditions:

    • Temperature: The optimal temperature is highly dependent on the specific reagent and substrate. For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C), while the subsequent formylation may require heating.[3] For the Rieche formylation, the reaction is typically conducted at 0 °C.[4]

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to avoid incomplete conversion or product degradation from prolonged reaction times.[2]

  • Work-up Procedure:

    • Vilsmeier-Haack: The intermediate iminium salt requires hydrolysis to the aldehyde. This is typically achieved by quenching the reaction mixture in an ice-cold aqueous solution of a mild base like sodium carbonate. Incomplete hydrolysis can lead to low yields.[3]

Issue 2: Formation of Multiple Products (e.g., Di-formylation)

Possible Causes & Solutions:

  • Stoichiometry:

    • The highly activated nature of the 5-methoxyindole ring makes it susceptible to over-formylation.[1] Carefully control the stoichiometry of the formylating agent. A molar ratio of 1:1 to 1.5:1 (formylating reagent:indole) is a good starting point. Dropwise addition of the reagent to the indole solution can help prevent localized high concentrations.[1]

  • Reaction Temperature:

    • Higher temperatures can sometimes promote di-formylation. Running the reaction at the lowest effective temperature can improve selectivity for the mono-formylated product.

Issue 3: Formation of Polymeric/Tarry Materials

Possible Causes & Solutions:

  • Acid Concentration and Temperature:

    • The acidic conditions of many formylation reactions can lead to the polymerization of the electron-rich 5-methoxyindole.[1] Use the mildest effective acid catalyst and maintain strict temperature control. Running the reaction at a higher dilution may also help to minimize intermolecular side reactions.[2]

Alternative Formylation Protocols

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically acetic acid or trifluoroacetic acid.[5][6] It is particularly useful for the ortho-formylation of phenols, but can also be applied to other electron-rich aromatic compounds.[5]

Reaction Mechanism: The reaction proceeds through the initial aminomethylation of the indole ring by an iminium ion generated from protonated HMTA. Subsequent intramolecular redox and hydrolysis steps lead to the formation of the aldehyde.[5]

Experimental Protocol: Duff Reaction of 5-Methoxyindole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxyindole (1 equiv.) and hexamethylenetetramine (2.5 equiv.) in glacial acetic acid.[7]

  • Heating: Heat the reaction mixture to 95 °C for approximately 90 minutes under a nitrogen atmosphere.[7]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

The Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[8][9]

Reaction Mechanism: The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then attacks the electron-rich C3 position of the 5-methoxyindole ring. Subsequent hydrolysis of the intermediate yields the desired aldehyde.

Experimental Protocol: Rieche Formylation of 5-Methoxyindole [4]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyindole (1 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄) (1.8 equiv.) to the stirred solution.

  • Formylating Agent Addition: After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 equiv.).

  • Reaction: Stir the resulting mixture at 0 °C for 3 hours.

  • Quenching: Slowly quench the reaction with ice-cold water.

  • Extraction: Extract the mixture with DCM.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), concentrate it, and purify the crude product by silica gel flash chromatography.

Data Summary and Comparison

Formylation ReagentTypical ConditionsReported Yield RangeKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF, 0 °C to reflux80-95%High yields, well-establishedHarsh acidic conditions, requires handling of POCl₃
Duff Reaction HMTA, Acetic Acid, ~95 °C15-20% (generally low)Milder than Vilsmeier-Haack, readily available reagentsOften low yields, can require elevated temperatures
Rieche Formylation Cl₂CHOMe, TiCl₄, DCM, 0 °CModerate to GoodMilder conditions than Vilsmeier-HaackRequires handling of moisture-sensitive and corrosive reagents

Yields are highly substrate and condition dependent.

Purification of 5-Methoxy-3-indolecarboxaldehyde

The final product, 5-methoxy-3-indolecarboxaldehyde, is a light yellow solid with a melting point of 179-183 °C.[10] Purification can be achieved through the following methods:

  • Recrystallization: Recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate is an effective method for obtaining pure product.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane or chloroform in n-hexane can be used to separate the product from any byproducts or unreacted starting material.[4][11]

Visualizing the Chemistry

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 5-Methoxyindole Indole->Iminium_Salt Hydrolysis Aqueous Work-up Iminium_Salt->Hydrolysis Product 5-Methoxy-3-indolecarboxaldehyde Hydrolysis->Product Purification Recrystallization / Chromatography Product->Purification

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

Duff Reaction Mechanism Overview

Duff_Reaction_Mechanism Indole 5-Methoxyindole Aminomethylation Aminomethylated Intermediate Indole->Aminomethylation HMTA Hexamethylenetetramine (HMTA) + H⁺ Iminium Iminium Ion HMTA->Iminium Iminium->Aminomethylation Oxidation Oxidation Aminomethylation->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Product 5-Methoxy-3-indolecarboxaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction on 5-methoxyindole.

Rieche Formylation Workflow

Rieche_Formylation_Workflow cluster_reaction Formylation Reaction cluster_workup Work-up & Purification Indole 5-Methoxyindole in DCM Product_Complex Product-Lewis Acid Complex Indole->Product_Complex Lewis_Acid TiCl₄ Intermediate Electrophilic Intermediate Lewis_Acid->Intermediate 0 °C Formyl_Agent Cl₂CHOMe Formyl_Agent->Intermediate Intermediate->Product_Complex Quench Quench with H₂O Product_Complex->Quench Extraction DCM Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product 5-Methoxy-3-indolecarboxaldehyde Purification->Final_Product

Caption: Experimental workflow for the Rieche formylation of 5-methoxyindole.

References

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Duff reaction. In Wikipedia. [Link]

  • Tanui, H. K., et al. (2016). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1197, 126827.
  • Wikipedia. (2023, November 15). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • NIST. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. In NIST Chemistry WebBook. [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (2023, August 26). Rieche formylation. In Wikipedia. [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Slideshare. (2018). Vilsmeier haack rxn. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Chem-Station. (2016). Duff Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The ScholarShip. (2018). The Duff Reaction: Researching A Modification. [Link]

  • Pharmacompass. (n.d.). 5-Methoxyindole-3-carboxaldehyde. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • Akgün, E., & Tunali, M. (1990). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation. Journal of Heterocyclic Chemistry, 27(5), 1473-1476.
  • Perumal, S., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 77(10), 1353-1360.
  • Kumar, A., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(52), 32967-32995.
  • ChemBK. (2024). 5-Methoxyindole-3-carboxal dehyde. [Link]

  • Zhu, Y. R., et al. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • Cindro, N., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3341.
  • Wu, J., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(20), 8254-8258.
  • Yang, J. D., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 101, 21-33.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Jones, G. H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23.
  • Kita, Y., et al. (1994). NOVEL ONE-POT PREPARATION OF 5-METHOXYLATED INDOLINE AND INDOLE DERIVATIVES USING A HYPERVALENT IODINE(II1) REAGENT. Tetrahedron Letters, 35(31), 5633-5636.
  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1873-1883.
  • Ghoderao, S., et al. (2021). HMTA-Sulfated Polyborate system for Duff formylation of (subs.) phenols. Figshare. [Link]

  • García, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • García, O., et al. (2015).
  • Black, D. S., et al. (1995). Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 5-Methoxy-1H-Indole Derivatives: A Case Study in X-ray Crystallography

The indole ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 5-methoxy-indole derivatives are precursors to compo...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 5-methoxy-indole derivatives are precursors to compounds with a wide range of biological activities.[2][3] Understanding the precise three-dimensional (3D) arrangement of atoms and the subtle interplay of intermolecular forces is paramount in drug design, as these features dictate how a molecule interacts with its biological target.

While a variety of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic-level structure of a molecule in the solid state.[4][5] It provides irrefutable data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, insights that are crucial for structure-activity relationship (SAR) studies.[6]

This guide provides an in-depth look at the process of X-ray crystal structure determination, using a well-characterized 5-methoxy-indole derivative as a practical case study. We will explore the causality behind the experimental choices, from crystal growth to data analysis, and compare the strengths of crystallography against other common analytical techniques.

The Subject: A Case Study on a 5-Methoxy-Indole Derivative

Part 1: The Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined 3D crystal structure is a meticulous process. Each step is designed to produce a single, high-quality crystal suitable for diffraction and to ensure the resulting data is accurate and reliable.

Step 1: Synthesis and Crystallization

Causality: The entire experiment hinges on obtaining a single, well-ordered crystal. Impurities or rapid precipitation will lead to polycrystalline material or amorphous solid, which will not diffract X-rays in a way that allows for structure solution. The choice of solvent and crystallization method is therefore critical. Slow evaporation is often chosen for its simplicity and effectiveness in allowing molecules the time to self-assemble into a periodic lattice.

Protocol: Synthesis of 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole

This protocol is adapted from the synthetic route implied by related indole syntheses.[9]

  • Coupling Reaction: To a Schlenk flask, add 5-methoxyindole (1.47 g, 10 mmol), K₃PO₄ (6.36 g, 30 mmol), and CuI (0.190 g, 10 mol %).

  • Add a suitable solvent like DMF and 1-iodo-3,4,5-trimethoxybenzene.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) and monitor by TLC until the starting material is consumed.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound.

  • Crystallization: The purified solid is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, or a mixture like dichloromethane/hexane). The solution is loosely covered and left undisturbed for slow evaporation at room temperature.

  • Harvesting: After several days to weeks, well-formed, colorless prism-like crystals suitable for X-ray diffraction are harvested.[8]

Step 2: X-ray Diffraction Data Collection

Causality: The crystal must be cooled to cryogenic temperatures (typically ~100 K) to minimize thermal vibrations of the atoms. This results in a sharper diffraction pattern and higher resolution data. The choice of X-ray wavelength (e.g., from a Copper or Molybdenum source) is determined by the size of the unit cell of the crystal.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (e.g., 0.32 × 0.27 × 0.26 mm) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Enraf-Nonius CAD-4) and cooled under a stream of nitrogen gas.[7]

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation). The crystal is rotated, and a series of diffraction images are collected at different orientations.[7]

  • Data Processing: The collected images are processed to measure the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.[7]

Step 3: Structure Solution and Refinement

Causality: The diffraction pattern provides the amplitudes of the scattered X-rays, but not their phases. This is the "phase problem" of crystallography. Direct methods or Patterson methods are computational techniques used to generate an initial estimate of the phases, which allows for the calculation of an initial electron density map. This map is then improved through iterative cycles of refinement. The final R-factor is a measure of the agreement between the experimental diffraction data and the data calculated from the final structural model; a lower R-factor indicates a better fit.

Workflow: Structure Determination

G A Diffraction Data (Intensities & Positions) B Solve Phase Problem (e.g., SHELXS97) A->B Computational Methods C Initial Electron Density Map B->C D Build Initial Model (Atom Placement) C->D Interpretation E Refinement (e.g., SHELXL97) D->E Least-Squares Minimization E->C Iterative Cycles F Final Structure Model (Coordinates, R-factor) E->F Convergence

Caption: Workflow for solving a crystal structure from diffraction data.

Part 2: Data Analysis and Comparison

The final output of a successful X-ray crystallography experiment is a rich dataset that provides an unprecedented view of the molecule's structure.

Crystallographic Data Summary

The data below is for the case study compound, 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole .[7][8] This table summarizes the key parameters that define the crystal and the quality of the structural model.

ParameterValueSignificance
Chemical FormulaC₁₈H₁₉NO₄Defines the elemental composition.
Molecular Weight313.34 g/mol Mass of one mole of the substance.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupC2/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)19.0036, 7.3179, 23.672Dimensions of the unit cell.
β (°)96.802The angle of the monoclinic unit cell.
Volume (ų)3268.8The volume of one unit cell.
Z8Number of molecules in the unit cell.
R-factor (R1)0.037A measure of the agreement between the model and data.
wR20.110A weighted R-factor based on all reflection data.
Molecular and Crystal Packing Insights

The crystallographic data reveals two key features: the molecule's own conformation and how it arranges itself with its neighbors.

  • Molecular Conformation: The analysis shows that the planes of the indole ring and the trimethoxyphenyl ring are not coplanar. They form a significant dihedral angle of 45.35°.[7] This twist is a critical piece of structural information for understanding how the molecule might fit into a protein's binding pocket.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by C—H···π interactions.[7] This type of weak hydrogen bond, where a C-H group points towards the electron-rich face of an aromatic ring, plays a crucial role in the stability of the crystal structure.

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Related) Indole_A Indole Ring Phenyl_A Trimethoxyphenyl Ring Indole_B Indole Ring Phenyl_A->Indole_B C-H···π Interaction Phenyl_B Trimethoxyphenyl Ring

Caption: Key intermolecular C-H···π interaction in the crystal lattice.

Comparison with Alternative Techniques

X-ray crystallography provides the ultimate resolution for solid-state structures, but it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary information.[10][11]

TechniquePrimary InformationAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates in the solid state; intermolecular interactions.Unambiguous, high-resolution "gold standard" for static structure.[5] No molecular weight limit in principle.[11]Requires well-ordered single crystals, which can be difficult to grow. Provides a static picture, averaging out dynamic motion.[12]
NMR Spectroscopy 3D structure and dynamics in solution; through-bond and through-space atomic connectivity.Provides data in a physiologically more relevant solution state.[10] Excellent for studying molecular dynamics and flexibility.Generally limited to smaller molecules (<50 kDa).[11] Structure calculation can be complex and may result in an ensemble of possible conformations.[12]
Computational Modeling (e.g., DFT) Predicted geometry, electronic properties, and relative energies of conformers.Does not require physical sample. Can explore transition states and hypothetical structures.Is a simulation, not an experimental measurement. Must be validated by experimental data (like crystallography) to be considered reliable.[2][3]

Conclusion

The structural determination of the 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative serves as a powerful illustration of the capabilities of single-crystal X-ray crystallography. The technique provides an unparalleled, high-resolution snapshot of the molecule, revealing its precise 3D conformation and the specific intermolecular forces, such as C-H···π interactions, that govern its self-assembly.[7]

While techniques like NMR are invaluable for understanding a molecule's behavior and dynamics in solution, crystallography remains the definitive method for establishing the foundational static structure.[13] This information is indispensable in modern drug discovery, providing the atomic-level blueprint that enables the rational design and optimization of new therapeutic agents.[6][14] The integration of high-quality crystallographic data with computational and solution-state methods provides the most complete picture possible for advancing drug development projects.

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023).
  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023).
  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. (2025).
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. (2023).
  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. PMC.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Comparison of NMR and X-ray crystallography.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. (2024).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. (2024).
  • 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. ResearchGate.
  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate.
  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society. (2005).
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. (2025).
  • Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde). ResearchGate.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. PMC.
  • 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. IUCr Journals.
  • 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. PubChem.
  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. (2023).
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals. (2024).

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Safety & Regulatory Compliance

Safety

5-methoxy-1H-indole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted indole carbaldehydes by treating them as generic organic waste. 5-methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted indole carbaldehydes by treating them as generic organic waste. 5-methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) is a highly valuable building block in drug discovery, particularly for synthesizing indole-based alkaloids and pharmaceuticals[1][2]. However, its functional groups—a methoxy group, an electron-rich indole ring, and a reactive aldehyde moiety—present specific reactivity and toxicity profiles that demand rigorous safety and disposal protocols.

Mishandling this compound can lead to exothermic runaway reactions in waste carboys or severe respiratory irritation[3]. The following guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and proper disposal of 5-methoxy-1H-indole-4-carbaldehyde.

Physicochemical & Hazard Profile

Before initiating any protocol, you must understand the material you are handling. The aldehyde group is prone to oxidation, and the indole ring can undergo electrophilic substitution or polymerization if exposed to strong acids.

Below is the consolidated hazard data for 5-methoxy-1H-indole-4-carbaldehyde and its structural analogs[3][4][5]:

Property / HazardDescription / Classification
Chemical Name 5-methoxy-1H-indole-4-carbaldehyde
CAS Number 92623-00-2
Physical State Solid (Crystalline Powder)
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 (Respiratory)
Key Hazard Codes H302, H312, H315, H319, H332, H335
Incompatibilities Strong oxidizers, strong bases, strong acids

Operational Safety & Handling Protocol

Every step in your handling procedure must be designed to mitigate the generation of airborne dust and prevent dermal contact[5][6].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified, externally exhausted fume hood.

    • Causality: The compound is classified under STOT SE 3 (H335)[3]. The aldehyde moiety can volatilize slightly or form highly irritating micro-dust particles that target the respiratory tract.

  • PPE Selection: Don a standard lab coat, safety goggles (ANSI Z87.1/EN166), and double nitrile gloves.

    • Causality: Nitrile provides an effective barrier against dermal absorption (H312). Double gloving ensures that if the outer glove is contaminated, it can be immediately shed without exposing the skin[7].

  • Static Mitigation: Use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) when weighing the solid.

    • Causality: Fine organic powders possess a high surface-area-to-volume ratio. A static discharge can ignite the dust cloud, leading to a deflagration event.

Spill Response & Containment Workflow

In the event of an accidental release, do not use water. This protocol is a self-validating system: by using specialized absorbent techniques rather than water, you immediately verify containment because the hydrophobic indole derivative will not disperse into an unmanageable slurry[8].

Step-by-Step Spill Cleanup:

  • Isolate & Upgrade PPE: Evacuate non-essential personnel. If the spill occurs outside the fume hood, immediately don a particulate respirator (N95/P100 or P2/P3 equivalent)[9].

  • Dry Containment: Gently cover the spilled powder with a damp chemical absorbent pad or a paper towel lightly moistened with a non-reactive solvent (like isopropanol).

    • Causality: Applying a damp barrier prevents the powder from becoming aerosolized during the sweeping process. Water is ineffective due to the compound's low aqueous solubility.

  • Mechanical Collection: Use a plastic scoop to transfer the material into a wide-mouth polyethylene hazardous waste container.

    • Causality: Sweeping with a brush generates dust; scooping minimizes aerosolization[8].

  • Surface Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), followed by a final wash with soap and water. Collect all contaminated wipes as solid hazardous waste[6].

Proper Disposal Procedures

Indole derivatives and aldehydes must never be discharged into the municipal sewer system due to their persistence and potential aquatic toxicity[7][10].

Phase 1: Segregation and Collection

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) into a heavy-duty, clearly labeled polyethylene bag or rigid container.

    • Causality: Polyethylene is chemically inert to solid indole derivatives, preventing leaching and cross-contamination[8].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane, or Ethyl Acetate), transfer the solution to a designated organic waste carboy.

    • Causality: Segregate halogenated from non-halogenated waste streams. Mixing aldehydes with incompatible waste (like strong bases) can trigger exothermic Cannizzaro reactions or rapid oxidation[6].

Phase 2: Final Disposal (Incineration)

  • Solvent Dissolution: The globally recognized standard for disposing of indole carbaldehydes is to dissolve or mix the material with a combustible solvent[9][10].

  • Incineration Protocol: Transfer the sealed waste to a licensed professional chemical waste disposal service. The waste must be burned in a chemical incinerator equipped with an afterburner and a scrubber [9][10].

    • Causality: Combustion of the nitrogen-containing indole ring generates highly toxic nitrogen oxides ( NOx​ ) and carbon monoxide. The afterburner ensures the complete thermal destruction of the stable aromatic framework, while the alkaline scrubber neutralizes the acidic NOx​ gases before they can be released into the environment[5][10].

Chemical Waste Lifecycle Visualization

G Start 5-methoxy-1H-indole-4-carbaldehyde Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Spill Accidental Spill Start->Spill SegSolid Seal in Polyethylene Container Solid->SegSolid SegLiquid Collect in Solvent Waste Carboy Liquid->SegLiquid Contain Dust-Free Sweep & Absorbent Pads Spill->Contain Contain->SegSolid Incinerator Chemical Incinerator (with Afterburner & Scrubber) SegSolid->Incinerator SegLiquid->Incinerator NOx NOx & CO Mitigation Incinerator->NOx

Workflow for segregation, containment, and incineration of 5-methoxy-1H-indole-4-carbaldehyde waste.

References

  • 1H-Indole-4-carboxaldehyde, 5-Methoxy- — Chemical Substance Information Source: NextSDS URL:[Link]

  • 4-methoxy-1H-indole-5-carbaldehyde — Chemical Substance Information Source: NextSDS URL:[Link]

  • MSDS of 6-amino-1H-indole-3-carbaldehyde Source: Capot Chemical URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2)

Introduction 5-Methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of pharmaceuticals and biologically active scaffolds[1]. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of pharmaceuticals and biologically active scaffolds[1]. While its structural features—an electron-rich indole core paired with an electrophilic aldehyde—make it highly valuable for drug development, these same features dictate strict handling protocols. Like many substituted indole carbaldehydes, it presents acute toxicity risks (oral, dermal, and inhalation) and acts as a recognized skin, eye, and respiratory irritant[2][3].

To build a truly secure laboratory environment, safety protocols cannot rely on blind compliance. They must be rooted in causality and self-validation . This guide provides drug development professionals with a mechanistically grounded, step-by-step operational and disposal plan compliant with OSHA standards[4].

Section 1: Hazard Profile and Causality-Driven PPE Selection

Personal Protective Equipment (PPE) selection must directly address the chemical and physical mechanisms of potential injury[5]. 5-Methoxy-1H-indole-4-carbaldehyde is typically encountered as a fine, crystalline powder. The primary risks are aerosolization of the dust and covalent modification of biological tissues.

Table 1: Mechanistic Hazard Assessment and PPE Mapping

Hazard TypeCausality / Mechanistic RationaleRequired PPESelf-Validation Check
Dermal Sensitization & Irritation The electrophilic aldehyde moiety readily reacts with primary amines (e.g., lysine residues in human keratin) via Schiff base formation. This protein cross-linking haptenizes the skin, leading to severe contact dermatitis.Nitrile gloves (≥4 mil thickness), fully buttoned lab coat with knit cuffs, closed-toe shoes.Inflation Test: Trap air in the glove and roll the cuff to check for micro-punctures before donning.
Ocular Toxicity Fine organic powders can easily aerosolize. If deposited on the cornea, the dust causes both severe mechanical abrasion and localized chemical irritation.Snug-fitting chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for powders.Seal Check: Run a finger along the goggle skirt to ensure no gaps exist between the elastomer and the face.
Inhalation (Dust/Vapor) Solid particulates can deposit deep in the respiratory tract, causing acute inflammation and systemic absorption.Handling strictly inside a certified chemical fume hood.Flow Verification: Perform a "Kimwipe flutter test" at the sash opening to confirm inward directional airflow.

Section 2: Self-Validating Operational Workflows

A safety protocol is only as robust as its verification mechanism. The following step-by-step methodology incorporates self-validation at every critical juncture, aligning with the authoritative guidelines set forth in Prudent Practices in the Laboratory[6].

Phase 1: Pre-Operation Environmental Validation
  • Fume Hood Certification: Verify the fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Causality: Excessive flow (>150 fpm) creates turbulent eddies that can blow the fine indole powder out of the hood and into the user's breathing zone; insufficient flow (<80 fpm) fails to capture aerosolized particles[6].

  • Workspace Optimization: Clear the hood of unnecessary equipment to prevent airflow disruption and minimize potential contamination surfaces.

Phase 2: PPE Donning and Integrity Check
  • Body Protection: Don a lab coat, ensuring cuffs are intact and pulled down to the wrists.

  • Double-Gloving Protocol: Don an inner pair of nitrile gloves, followed by an outer pair.

    • Causality: If the outer glove is contaminated by the powder or breached by a solvent during the reaction setup, it can be safely doffed and replaced without ever exposing bare skin[5].

  • Eye Protection: Secure chemical splash goggles and perform the seal check.

Phase 3: Closed-System Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat or pass an anti-static ionizer gun over the equipment.

    • Causality: Dry organic powders like indole derivatives accumulate static charge via the triboelectric effect during scooping. This charge causes the powder to violently repel from the spatula, scattering contamination across the balance.

  • Material Transfer: Use a clean, dry stainless steel or disposable anti-static spatula. Weigh the material slowly to prevent dust generation.

  • Seal and Secure: Cap the source vial and the reaction vessel immediately after transfer before removing either from the fume hood.

Section 3: Spill Response and Decontamination Protocol

In the event of a localized spill of 5-methoxy-1H-indole-4-carbaldehyde powder inside the fume hood, execute the following steps:

  • Containment (Do Not Sweep): Never use a dry brush or broom on the powder.

    • Causality: Mechanical sweeping instantly aerosolizes the fine dust, drastically increasing inhalation exposure risks.

  • Deactivation/Absorption: Gently overlay the spilled powder with paper towels lightly dampened with a 10% ethanol/water solution. The solvent mixture will safely dissolve and trap the solid within the towel matrix without generating airborne dust.

  • Gathering: Carefully fold the damp towels inward and scoop the material using a disposable plastic scraper. Place the materials directly into a hazardous waste container.

  • Surface Decontamination: Wipe the contaminated surface with an appropriate organic solvent (e.g., isopropanol) to dissolve any residual chemical, followed by a final wipe with warm soapy water to remove solvent residues.

Section 4: Waste Disposal Plan

Proper logistical planning for waste ensures regulatory compliance and prevents downstream exposure to environmental services personnel.

  • Solid Waste: Contaminated gloves, spatulas, weighing boats, and spill-cleanup towels must be placed in a sealed, puncture-resistant container labeled strictly as "Halogen-Free Organic Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Any solvents used for cleaning or reaction mother liquors containing 5-methoxy-1H-indole-4-carbaldehyde must be collected in a compatible, clearly labeled waste carboy. Do not mix this waste stream with strong oxidizers or acids, as the electron-rich indole ring can undergo uncontrolled exothermic oxidation.

Section 5: Operational Logic and Workflow Visualization

PPE_Workflow Start Pre-Operation Check Hood Validate Fume Hood (Face Velocity 80-120 fpm) Start->Hood PPE Don PPE & Double Glove (Nitrile, Goggles, Coat) Hood->PPE Pass Weigh Anti-Static Weighing & Material Transfer PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Decontamination (Do Not Sweep Dry) Spill->Clean Yes Dispose Halogen-Free Organic Waste Disposal Spill->Dispose No Clean->Dispose Success Operation Complete & Doff PPE Dispose->Success

Figure 1: Operational workflow and spill response logic for 5-methoxy-1H-indole-4-carbaldehyde.

References[1] Title: Search Results - AK Scientific: CAS# 92623-00-2 | Source: aksci.com | URL:2]">https://aksci.com[2]Title: 1H-Indole-4-carboxaldehyde, 5-Methoxy- — Chemical Substance Information | Source: nextsds.com | URL:https://nextsds.com/substance/92623-00-2[3]Title: 4-methoxy-1H-indole-5-carbaldehyde — Chemical Substance Information | Source: nextsds.com | URL:https://nextsds.com/substance/1367982-08-8[4]Title: 29 CFR 1910.132 -- General requirements | Source: ecfr.gov | URL:https://www.ecfr.gov/current/title-29/part-1910/section-1910.132[5]Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/[6]Title: Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/books/NBK55878/

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